Technical Guide: CAS 1082129-47-2 (Ethyl 2-(2-(2-aminothiazol-4-yl)phenoxy)acetate) Executive Summary CAS 1082129-47-2 , chemically identified as Ethyl 2-(2-(2-aminothiazol-4-yl)phenoxy)acetate , is a specialized heteroc...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: CAS 1082129-47-2 (Ethyl 2-(2-(2-aminothiazol-4-yl)phenoxy)acetate)
Executive Summary
CAS 1082129-47-2 , chemically identified as Ethyl 2-(2-(2-aminothiazol-4-yl)phenoxy)acetate , is a specialized heterocyclic building block used in the synthesis of pharmaceutical candidates. It features a 2-aminothiazole moiety attached to an ortho-substituted phenoxyacetic acid ethyl ester scaffold. This structural motif is highly relevant in medicinal chemistry, particularly in the development of kinase inhibitors and HCV NS5A inhibitors , where the aminothiazole ring serves as a critical hydrogen-bond donor/acceptor system for binding to biological targets.
This guide provides a comprehensive technical analysis of CAS 1082129-47-2, detailing its physicochemical properties, a self-validating synthesis protocol based on the Hantzsch thiazole synthesis, and its utility in drug discovery workflows.
Chemical Identity & Physicochemical Properties
The substance is characterized by the presence of a thiazole ring synthesized via cyclization, linked to a lipophilic phenoxyethyl ester tail. This dual functionality allows for further derivatization at the amine (via acylation/alkylation) or the ester (via hydrolysis/reduction).
Table 1: Physicochemical Profile
Property
Data
CAS Number
1082129-47-2
Chemical Name
Ethyl 2-(2-(2-aminothiazol-4-yl)phenoxy)acetate
Molecular Formula
C₁₃H₁₄N₂O₃S
Molecular Weight
278.33 g/mol
Structure Description
Ortho-substituted phenoxyacetate with a 2-aminothiazol-4-yl group.
Physical State
Solid (Pale yellow to off-white powder)
Solubility
Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Low solubility in water.
The synthesis of CAS 1082129-47-2 follows a logical retrosynthetic disconnection to 2-hydroxyacetophenone , ethyl bromoacetate , and thiourea . The core transformation is the Hantzsch Thiazole Synthesis , a robust and self-validating method for constructing aminothiazoles.
Reflux for 2–4 hours. The product often precipitates as the hydrobromide salt.
Neutralization: Treat with aqueous
to liberate the free base.
Purification: Recrystallization from Ethanol/Water or column chromatography (EtOAc/Hexane).
Synthesis Pathway Diagram
Figure 1: Step-wise synthesis of CAS 1082129-47-2 via Hantzsch Thiazole cyclization.
Applications in Drug Discovery
CAS 1082129-47-2 serves as a versatile intermediate in the synthesis of bioactive molecules. Its structural logic aligns with the "fragment-based" drug design approach.
Kinase Inhibition: The 2-aminothiazole motif is a privileged scaffold in kinase inhibitors (e.g., Dasatinib, Pazopanib). It functions as a hinge-binder, forming hydrogen bonds with the ATP-binding pocket of kinases. The phenoxyethyl ester tail provides a vector for extending into the solvent-exposed region or hydrophobic back-pocket.
HCV NS5A Inhibitors: Research associated with Novartis (Patent US 2011/0082129) utilizes similar aminothiazole intermediates. The ortho-substitution pattern allows for the construction of macrocyclic structures or rigidified biaryl systems essential for disrupting viral replication complexes.
Thrombopoietin Receptor Agonists: Similar thiazole-phenoxy scaffolds appear in agents like Avatrombopag and Lusutrombopag , where the thiazole ring mediates critical pi-pi stacking interactions.
Mechanism of Action (Scaffold Level)
Figure 2: Pharmacophore model showing the functional role of the CAS 1082129-47-2 scaffold.
Handling & Stability
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The amine group is susceptible to oxidation over prolonged exposure to air.
Stability: The ester linkage is sensitive to hydrolysis under strong acidic or basic conditions. Avoid moisture.
Safety: Treat as a potential irritant. Use standard PPE (gloves, goggles, lab coat). No specific toxicology data is publicly available, so assume generic toxicity for aminothiazoles.
References
Adams, C., Hu, Q., McQuire, L. W., & Papillon, J. (2011).[1] Organic Compounds. U.S. Patent Application No. 2011/0082129.[1] Washington, DC: U.S. Patent and Trademark Office. Retrieved from [1]
Aminothiazole Phenoxyacetate Derivatives: Privileged Scaffolds in Modern Drug Discovery
Executive Summary In contemporary medicinal chemistry, the pursuit of multi-target therapeutics often relies on the fusion of privileged pharmacophores. Aminothiazole phenoxyacetate derivatives represent a highly versati...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In contemporary medicinal chemistry, the pursuit of multi-target therapeutics often relies on the fusion of privileged pharmacophores. Aminothiazole phenoxyacetate derivatives represent a highly versatile, bifunctional scaffold. By merging the electron-rich, metal-coordinating properties of the aminothiazole ring with the acidic, target-anchoring capability of the phenoxyacetate moiety, researchers have unlocked potent candidates for hypolipidemic, anti-inflammatory, and antimicrobial therapies. This technical guide provides an in-depth analysis of their mechanistic rationale, synthetic workflows, and biological evaluation protocols.
Mechanistic Rationale: The Bifunctional Pharmacophore
The rational design of aminothiazole phenoxyacetic acids hinges on the synergistic integration of two distinct structural domains, each driving specific target interactions:
The Phenoxyacetic Acid Core : This moiety acts as a classic bioisostere for endogenous fatty acids. Its carboxylic acid group is essential for anchoring into the polar regions of target receptors, most notably the Peroxisome Proliferator-Activated Receptors (PPAR
and ). The lipophilic phenoxy ring occupies the hydrophobic binding pocket, driving the conformational changes required for receptor activation, making it a highly valuable starting material in drug discovery[1].
The 2-Aminothiazole Ring : Thiazoles are privileged heterocycles known for their metabolic stability and ability to form robust hydrogen bonds via both the nitrogen (acceptor) and the 2-amino group (donor). Furthermore, the nitrogen and sulfur atoms provide excellent coordination sites for transition metals (e.g., Cu(II), Zn(II)), a mechanism frequently exploited to enhance antimicrobial efficacy through the disruption of bacterial metalloenzymes[2].
When combined, these moieties produce a dual-action scaffold. For instance, the introduction of an aminothiazole ring onto a phenoxyacetate backbone has been shown to significantly enhance hypolipidemic activity compared to standard fibrates[3], while simultaneously offering a vector for antibacterial optimization via Schiff base formation and metal complexation[4].
Synthetic Methodology & Workflow
To systematically explore the Structure-Activity Relationship (SAR) of this scaffold, a modular synthetic approach is required. The most efficient route couples a Williamson ether synthesis with a Hantzsch thiazole synthesis. This causality-driven design allows late-stage diversification: varying the thiourea in the Hantzsch step generates diverse 2-amino substitutions without altering the core backbone.
Caption: Modular synthetic workflow for aminothiazole phenoxyacetic acid derivatives.
Protocol 1: Modular Synthesis of 2-(4-(2-Substituted Aminothiazole-4-yl) Phenoxy) Acetic Acids
Causality Note: The use of ethyl bromoacetate in Step 1 protects the carboxylic acid during the subsequent bromination and Hantzsch cyclization steps, preventing unwanted side reactions. Alkaline hydrolysis is reserved for the final step to unveil the active pharmacophore.
Etherification : React 4-hydroxyacetophenone (1 eq) with ethyl bromoacetate (1.2 eq) in anhydrous acetone, using anhydrous
(1.5 eq) as a base. Reflux for 8-10 hours. Monitor via Thin-Layer Chromatography (TLC). Filter and concentrate to yield ethyl 2-(4-acetylphenoxy)acetate[5].
-Bromination : Dissolve the intermediate in glacial acetic acid. Add liquid bromine (1.1 eq) dropwise at 0°C. Stir at room temperature for 2 hours to achieve selective -bromination. Pour into ice water and recrystallize the precipitate from ethanol.
Hantzsch Cyclization : Dissolve the
-bromo intermediate (1 eq) and a substituted thiourea (1 eq) in absolute ethanol. Reflux for 4-6 hours. The reaction naturally drives itself to completion via the formation of the thermodynamically stable aromatic thiazole ring.
Ester Hydrolysis : Treat the resulting ester with 2N LiOH in a THF/Water (3:1) mixture at room temperature for 4 hours. Acidify with 1N HCl to pH 3-4 to precipitate the final aminothiazole phenoxyacetic acid. Filter, wash with water, and dry. Structural validation must be confirmed via 1H-NMR and LC-MS.
Structure-Activity Relationship (SAR) & Quantitative Data
Extensive SAR studies reveal that the substitution pattern on the 2-amino group of the thiazole ring dictates the primary biological activity. Bulky, lipophilic groups tend to enhance PPAR affinity (hypolipidemic effect), while halogenated or metal-coordinated derivatives exhibit superior antimicrobial profiles[3][4].
Table 1: Representative SAR Profile of Aminothiazole Phenoxyacetate Derivatives
Compound
Substitution at 2-Amino (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
)
To validate the efficacy of these derivatives, robust, self-validating experimental protocols are essential.
Protocol 2: In Vivo Hypolipidemic Evaluation (Self-Validating System)
Causality Note: High-fat diet (HFD) induced hyperlipidemia in Sprague-Dawley rats is chosen because it closely mimics human metabolic syndrome, allowing simultaneous assessment of pharmacodynamics and oral bioavailability[3].
Acclimatization & Grouping : Divide Sprague-Dawley rats into groups (n=6): Normal Control, Disease Control (HFD only), Standard Control (HFD + Fenofibrate 10 mg/kg), and Test Groups (HFD + Synthesized derivatives at 10-30 mg/kg).
Induction : Feed all groups (except Normal Control) a high-fat diet (cholesterol, cholic acid, lard) for 15 days to establish baseline hyperlipidemia.
Treatment : Administer test compounds orally as a suspension in 0.5% Carboxymethyl Cellulose (CMC) for 15 days concurrently with the HFD.
Biochemical Analysis : On day 30, withdraw blood via retro-orbital plexus under mild anesthesia. Centrifuge to isolate serum.
Validation : Quantify Total Cholesterol (TC), Triglycerides (TG), and High-Density Lipoprotein (HDL) using standard enzymatic kits. A successful compound will show a statistically significant (
) reduction in TC/TG and an elevation in HDL compared to the Disease Control, validated against the Fenofibrate standard.
Caption: Mechanism of action: Aminothiazole phenoxyacetates acting as PPAR agonists to regulate lipid metabolism.
Conclusion & Lead Optimization Perspectives
Aminothiazole phenoxyacetate derivatives are a highly tunable class of compounds. Future lead optimization should focus on utilizing computational docking to fine-tune the 2-amino substituents for selective PPAR
agonism without the adverse effects associated with traditional thiazolidinediones. Additionally, exploring the coordination chemistry of the thiazole nitrogen with various transition metals offers a highly promising avenue for combatting antimicrobial resistance[2][4].
References
Mokale, S.N., Sanap, P.T., Shinde, D.B. (2010). "Synthesis and hypolipidemic activity of novel 2-(4-(2-substituted aminothiazole-4-yl) phenoxy) acetic acid derivatives." European Journal of Medicinal Chemistry.
"Lignin-Catalyzed Synthesis of Phenoxyacetic Acid: A Sustainable Approach to Functional Molecule Development." MDPI.6
"Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity." MDPI. 2
"Application Notes and Protocols: Ethyl 2-(2-bromo-6-formylphenoxy)acetate in Medicinal Chemistry." Benchchem. 1
CN101037421A - "4-(2-Benzothiazolyl aminoiminomethyl) phenoxyacetic acid and cupric complexes and preparation methods thereof." Google Patents. 4
The 2-Aminothiazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The 2-aminothiazole moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry d...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities. This five-membered ring system, containing both nitrogen and sulfur, serves as a crucial pharmacophore in a variety of therapeutic agents. Its structural versatility allows for facile derivatization at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the key biological activities of 2-aminothiazole-based compounds, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their synthesis and evaluation.
Anticancer Activity: Targeting the Engines of Cell Proliferation
The 2-aminothiazole core is a cornerstone in the development of novel anticancer agents, with several derivatives demonstrating potent activity against a range of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[1][2] The anticancer efficacy of these compounds often stems from their ability to inhibit key enzymes involved in cell cycle progression and signal transduction.
Mechanism of Action: Kinase Inhibition
A primary mechanism through which 2-aminothiazole derivatives exert their anticancer effects is the inhibition of protein kinases.[2] These enzymes play a pivotal role in regulating cellular processes such as proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
Notably, 2-aminothiazole-based compounds have been identified as potent inhibitors of several critical kinases, including:
Aurora Kinases: These are essential for mitotic progression, and their overexpression is common in many tumors. 2-aminothiazole derivatives have been designed to target and inhibit Aurora kinases, leading to cell cycle arrest and apoptosis.[3][4]
Casein Kinase 2 (CK2): This kinase is involved in a multitude of cellular processes, including cell growth, proliferation, and apoptosis. Allosteric inhibitors based on the 2-aminothiazole scaffold have been developed, offering a novel approach to modulating CK2 activity.[5]
Glycogen Synthase Kinase 3β (GSK3β): This enzyme is implicated in various signaling pathways related to cell fate and metabolism. Inhibition of GSK3β by 2-aminothiazole derivatives has shown therapeutic potential in cancer.[6]
Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR, these compounds can disrupt angiogenesis, the process by which tumors form new blood vessels to support their growth.[6]
The 2-aminothiazole scaffold is a key component of the clinically approved tyrosine kinase inhibitor Dasatinib , which is used in the treatment of chronic myeloid leukemia and acute lymphoblastic leukemia.[1][2] Another approved drug, Alpelisib , a PI3K inhibitor for breast cancer, also features this core structure.[1][2]
Caption: Kinase inhibition by 2-aminothiazole derivatives.
Structure-Activity Relationship (SAR)
The anticancer activity of 2-aminothiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring and the 2-amino group.
An unsubstituted phenyl group at the 2-amino position (1a) results in weak activity.[7]
Introduction of a methyl group at the C4 position of the thiazole ring (1b) moderately increases activity.[7]
A chloro-substitution on the phenyl ring (1c) enhances cytotoxic activity.[7]
The most potent compounds often feature a constrained conformation, such as a tetrahydro-benzothiazole core, and a benzylic amine (1d).[7]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.
Materials:
Cancer cell line (e.g., HeLa, A549, MCF-7)
Complete growth medium (e.g., DMEM with 10% FBS)
2-aminothiazole test compounds
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization buffer (e.g., DMSO)
96-well plates
Humidified incubator (37°C, 5% CO₂)
Microplate reader
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[8]
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium with 100 µL of the compound dilutions and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[8][9]
MTT Addition: Remove the medium containing the compound and add 100 µL of fresh, serum-free medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C in the dark.[8]
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10 minutes.[9]
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9]
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
2-aminothiazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad range of bacteria and fungi.[4] The scaffold's versatility allows for modifications that can enhance potency and selectivity against specific pathogens.[4]
Mechanism of Action: Disrupting Essential Microbial Processes
The antimicrobial action of 2-aminothiazole derivatives is often attributed to the inhibition of essential microbial enzymes that are not present in mammalian cells, providing a degree of selective toxicity.[10] Key targets include:
MurB Synthetase: This enzyme is involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. Inhibition of MurB disrupts cell wall integrity, leading to bacterial cell death.[10]
CYP51 (Lanosterol 14α-demethylase): In fungi, this enzyme is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane function and leads to fungal cell death.[10]
Folic Acid Synthesis: Some 2-aminothiazole derivatives, such as the sulfa drug Sulfathiazole , act as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[5]
Structure-Activity Relationship (SAR)
The antimicrobial activity of 2-aminothiazole derivatives is significantly influenced by the substituents on the scaffold.
The MIC assay is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
Bacterial or fungal strains
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
2-aminothiazole test compounds
Sterile 96-well microtiter plates
Positive control antibiotic (e.g., ampicillin, fluconazole)
Negative control (broth only)
Procedure:
Compound Preparation: Prepare a stock solution of each test compound and create serial two-fold dilutions in the appropriate broth medium directly in the 96-well plate.[11]
Inoculum Preparation: Prepare a standardized inoculum of the microorganism in broth medium.[12]
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the compound dilutions.[11]
Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C or 37°C) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).[11]
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.[8][10]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key factor in the pathogenesis of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. 2-aminothiazole derivatives have emerged as promising anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes.[5][13]
Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[14][15]
COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, such as protecting the gastric mucosa.[15]
COX-2 is an inducible enzyme that is upregulated at sites of inflammation.[15]
Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation without the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[16] Several 2-aminothiazole derivatives have been identified as selective COX-2 inhibitors.[13] The non-steroidal anti-inflammatory drug (NSAID) Meloxicam contains a thiazole ring and functions by inhibiting COX enzymes.[5]
Caption: Inhibition of the COX pathway by 2-aminothiazole derivatives.
Experimental Protocol: In Vitro Cyclooxygenase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
96-well microplate
Microplate reader
Procedure:
Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions.
Plate Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.[17]
Inhibitor Addition: Add various concentrations of the test compound, a reference inhibitor, or a vehicle control to the wells.[17]
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[17]
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.[17]
Detection: Immediately measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. Kinetic readings can be taken over 5-10 minutes.[17]
Data Analysis: Calculate the rate of reaction for each well and determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Calculate the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration.[17]
Synthesis of 2-Aminothiazole Scaffolds
The most common and versatile method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis .[4][18] This reaction involves the condensation of an α-haloketone with a thiourea or thioamide.[9][19]
This protocol describes a general procedure for the synthesis of a 2-aminothiazole derivative.
Materials:
α-haloketone (e.g., 2-bromoacetophenone)
Thiourea
Solvent (e.g., methanol or ethanol)
Weak base (e.g., 5% sodium carbonate solution)
Procedure:
Reaction Setup: In a round-bottom flask or vial, combine the α-haloketone and thiourea in a suitable solvent such as methanol.[9][20]
Heating: Heat the reaction mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).[20]
Neutralization and Precipitation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing a weak base solution (e.g., 5% sodium carbonate) to neutralize the hydrobromide salt of the product and induce precipitation.[9][20]
Isolation: Collect the solid product by vacuum filtration and wash it with water.[9]
Drying and Purification: Air-dry the product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[10]
Caption: General workflow for the Hantzsch synthesis of 2-aminothiazoles.
Conclusion
The 2-aminothiazole scaffold remains a highly privileged and versatile core in medicinal chemistry. Its synthetic accessibility and the wide array of biological activities associated with its derivatives continue to drive research and development efforts across multiple therapeutic areas. A thorough understanding of the mechanisms of action, structure-activity relationships, and the application of robust experimental methodologies are crucial for the rational design and successful development of novel 2-aminothiazole-based drugs. This guide has provided a foundational overview of these key aspects, offering valuable insights for researchers dedicated to harnessing the therapeutic potential of this remarkable heterocyclic system.
References
Cisneros, I. G., & Gries, K. D. (2020). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol, 10(16), e3723. [Link]
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]
Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(3), 549-573. [Link]
Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules, 26(4), 1005. [Link]
Gries, K. D., & Cisneros, I. G. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed. [Link]
Shaik, N. B., Ali, M. S., Al-Malki, J. S., Al-Ghamdi, S. S., & Al-Zahrani, M. H. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. [Link]
Mali, D. R., & Patil, S. B. (2022). MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. Journal of University of Shanghai for Science and Technology, 24(11), 207-219. [Link]
Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
Nassar, M. Y., Zaki, M. A., & Gomaa, M. S. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry. [Link]
Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]
Koca, M., & Servi, S. (2020). The Importance of 2-AminoThiazole Schiff Bases as Antimicrobial and Anticancer Agents. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 801-822. [Link]
Tsolaki, E., & Komiotis, D. (2017). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Molecules, 22(12), 2110. [Link]
Gaba, M., Singh, S., & Mohan, C. (2021). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. Future Medicinal Chemistry, 13(21), 1935-1959. [Link]
Chintakunta, V. K., & Akella, V. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceutical Chemistry Journal, 45(7), 415-423. [Link]
van Hecken, A., & De Lepeleire, I. (2003). Cyclooxygenase-2–selective inhibitors: Translating pharmacology into clinical utility. The American Journal of Medicine, 115(8), 39-47. [Link]
Introduction: The Strategic Utility of the Phenoxyacetic Acid Ester Prodrug Approach
An In-Depth Technical Guide to Phenoxyacetic Acid Ester Prodrugs and Their Intermediates In modern drug development, the intrinsic physicochemical properties of a pharmacologically active molecule can often hinder its cl...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to Phenoxyacetic Acid Ester Prodrugs and Their Intermediates
In modern drug development, the intrinsic physicochemical properties of a pharmacologically active molecule can often hinder its clinical utility. Poor solubility, limited membrane permeability, and unfavorable pharmacokinetic profiles are common challenges that can terminate the development of otherwise promising therapeutic agents. The prodrug strategy offers a powerful solution, temporarily modifying the active drug into an inactive form to overcome these barriers. Upon administration, the prodrug undergoes a predictable biotransformation in vivo to release the parent drug at the desired site of action.[1][2]
Among the most successful and versatile prodrug strategies is the use of ester functionalities. Ester prodrugs mask polar carboxylic acid groups, thereby increasing lipophilicity and enhancing the drug's ability to cross biological membranes.[3] This guide focuses on a specific, highly effective class: Phenoxyacetic Acid Ester Prodrugs . The phenoxyacetic acid moiety is a core structural component in numerous classes of drugs, including anti-inflammatory agents, anticonvulsants, and antimicrobials.[4] By converting the terminal carboxylic acid of these active agents into an ester, we can create a prodrug with significantly improved oral bioavailability and pharmacokinetic properties. The subsequent hydrolysis of the ester bond by ubiquitous endogenous esterase enzymes ensures the efficient release of the active parent drug.[]
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis of phenoxyacetic acid intermediates, their conversion into ester prodrugs, and the mechanistic principles governing their activation and application.
Part 1: Synthesis of the Core Intermediate: Phenoxyacetic Acids via Williamson Ether Synthesis
The foundational intermediate for this class of prodrugs is the phenoxyacetic acid core. The most reliable and widely adopted method for its synthesis is the Williamson ether synthesis.[6] This reaction forms an ether bond by reacting a phenolate anion with an alkyl halide, in this case, a haloacetic acid derivative.[7][8]
Causality Behind the Experimental Design
The choice of the Williamson ether synthesis is rooted in its efficiency and the specific reactivity of phenols.
Nucleophile Formation: Phenols are significantly more acidic than aliphatic alcohols. This heightened acidity allows for the use of moderately strong bases, such as sodium hydroxide (NaOH), to quantitatively deprotonate the hydroxyl group and form the highly nucleophilic phenoxide anion.[9] More potent and hazardous reagents are unnecessary.
Electrophile: Chloroacetic acid serves as the ideal electrophile. The chlorine atom is a good leaving group, and its position on the alpha-carbon facilitates the SN2 (bimolecular nucleophilic substitution) reaction.[6]
Reaction Mechanism: The reaction proceeds via a classic SN2 mechanism. The phenoxide nucleophile performs a backside attack on the electrophilic methylene carbon of chloroacetic acid, displacing the chloride leaving group in a single, concerted step.[7]
Experimental Protocol: Synthesis of 4-Methylphenoxyacetic Acid
This protocol provides a self-validating system for synthesizing a representative phenoxyacetic acid intermediate.[9][10]
Materials:
4-methylphenol (p-cresol)
30% Aqueous Sodium Hydroxide (NaOH)
Chloroacetic acid
6M Hydrochloric Acid (HCl)
Diethyl ether
Saturated Sodium Bicarbonate (NaHCO₃) solution
Deionized water
Procedure:
Phenoxide Formation: In a suitable reaction vessel, accurately weigh approximately 1.0 g of 4-methylphenol. Carefully add 5 mL of 30% aqueous NaOH.
Addition of Electrophile: To this solution, add 1.5 g of chloroacetic acid. Stir the mixture to dissolve the reagents. Gentle warming may be applied to aid dissolution.[9]
Reaction: Clamp the vessel in a hot water bath maintained at 90-100°C for 40-60 minutes to drive the reaction to completion.
Workup - Quenching and Acidification: Cool the reaction mixture to room temperature and dilute with approximately 10 mL of water. Slowly add 6M HCl dropwise until the solution is acidic (verifiable with litmus paper). The desired phenoxyacetic acid will precipitate as a solid.
Extraction: Transfer the mixture to a separatory funnel and extract with 15 mL of diethyl ether. Drain the aqueous layer. Wash the ether layer with 15 mL of water.
Purification via Bicarbonate Extraction: Extract the ether layer with 10 mL of saturated sodium bicarbonate solution. The acidic phenoxyacetic acid will move into the aqueous bicarbonate layer as its sodium salt, leaving non-acidic impurities in the ether layer. Drain the aqueous bicarbonate layer into a clean beaker.
Isolation of Product: Re-acidify the bicarbonate solution with 6M HCl until precipitation is complete. Cool the mixture in an ice bath to maximize crystal formation.
Filtration and Drying: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold water. Allow the purified crystals to air dry or dry in a vacuum oven. The literature melting point for 4-methylphenoxyacetic acid is 136-137°C, which can be used to validate the purity of the product.[9]
Part 2: Esterification Strategies for Prodrug Synthesis
With the phenoxyacetic acid intermediate in hand, the next critical step is esterification to form the prodrug. The choice of esterification method depends on factors like the scale of the reaction, the stability of the starting materials, and desired reaction times.
Method Comparison: Choosing the Right Esterification Pathway
Method
Description
Advantages
Disadvantages
Best For
Acid-Catalyzed (Fischer) Esterification
The phenoxyacetic acid is refluxed with an excess of the desired alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄).[11]
Inexpensive reagents, simple procedure.
Requires excess alcohol, equilibrium-limited (requires water removal), harsh conditions can degrade sensitive substrates.
Robust, simple molecules on a large scale.
Microwave-Assisted Synthesis on Solid Supports
The phenoxyacetic acid and alcohol are co-adsorbed onto an inorganic support like silica or clay and irradiated with microwaves.[12][13]
Extremely rapid reaction times (minutes vs. hours), often solvent-free ("green chemistry"), high yields.[12]
Requires specialized microwave equipment, potential for localized overheating.
High-throughput synthesis, rapid lead optimization.
Activation with Phosphonitrilic Chloride (PNT)
PNT is used as an activator to convert the carboxylic acid into a more reactive intermediate, which then reacts with the alcohol.[14]
Mild reaction conditions (room temperature), good yields, avoids harsh acids.
PNT is a specialized reagent, requires stoichiometric use of an activator.
Substrates with acid-sensitive functional groups.
Acid Chloride Formation
The phenoxyacetic acid is first converted to a highly reactive phenoxyacetyl chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with the alcohol.[12]
Very high yields, reaction is typically fast and irreversible.
Thionyl chloride is corrosive and generates HCl gas, requires an additional synthetic step.
When maximizing yield is critical and the substrate can tolerate the conditions.
Experimental Protocol: Microwave-Assisted Esterification of 2,4-Dichlorophenoxyacetic Acid (2,4-D)
This protocol outlines a rapid and efficient method for synthesizing a phenoxyacetic acid ester prodrug.[12]
Materials:
2,4-Dichlorophenoxyacetic acid (2,4-D)
Ethanol (or other desired alcohol)
Silica gel (for chromatography)
A domestic or laboratory microwave oven
Procedure:
Adsorption: In a beaker, combine 1.0 mmol of 2,4-D and 1.1 mmol of ethanol with 1.0 g of silica gel. Mix thoroughly to ensure the reagents are evenly adsorbed onto the solid support.
Reaction: Place the beaker containing the solid mixture into the microwave oven. Irradiate at a medium power setting (e.g., 300-450 W) for a short duration, typically 3-5 minutes. The reaction progress can be monitored by taking small aliquots and analyzing via Thin Layer Chromatography (TLC).
Extraction: After cooling, the product is extracted from the silica gel using a suitable organic solvent like ethyl acetate or dichloromethane.
Purification: The solvent is removed under reduced pressure, and the resulting crude ester can be purified by column chromatography if necessary. The final product is a semi-formulated compound adsorbed on the support, which in some applications can be used directly.[13]
Part 3: The Prodrug in Action: Activation and Therapeutic Applications
The core principle of the phenoxyacetic acid ester prodrug is its conversion back to the active carboxylic acid form within the body.
Mechanism of Activation: Enzymatic Hydrolysis
The increased lipophilicity of the ester prodrug facilitates its absorption across the gastrointestinal tract and cell membranes. Once in the systemic circulation or within target cells, the ester bond is rapidly cleaved by ubiquitous enzymes, primarily carboxylesterases, which are abundant in the liver, plasma, and other tissues.[1][] This hydrolysis reaction regenerates the polar carboxylate group, "unmasking" the active drug and trapping it inside the cell.
Therapeutic Applications and Case Studies
The versatility of the phenoxyacetic acid scaffold has led to its exploration in numerous therapeutic areas.
Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) contain a carboxylic acid moiety essential for inhibiting cyclooxygenase (COX) enzymes. Phenoxyacetic acid derivatives have been developed as potent and selective COX-2 inhibitors.[15] Ester prodrugs of these compounds can improve gastrointestinal tolerability, a common issue with NSAIDs.
Anticonvulsant Agents: Recent studies have identified novel phenoxyacetic acid derivatives with significant anticonvulsant and neuroprotective effects.[16] Compound 7b from one such study showed 100% protection in a pentylenetetrazol-induced seizure model, outperforming the standard drug valproic acid.[17] Mechanistic studies revealed it reduced neuroinflammatory cytokines and excitotoxic glutamate accumulation.[16] An ester prodrug version of such a compound could enhance its brain penetration through the blood-brain barrier.
Quantitative Data Summary
The following table summarizes the biological activity of selected phenoxyacetic acid derivatives, demonstrating the therapeutic potential of the core scaffold.
The development of these prodrugs follows a logical and self-validating workflow from synthesis to characterization.
Conclusion
The phenoxyacetic acid ester platform represents a robust and highly adaptable strategy in modern prodrug design. The synthesis of the core intermediates is straightforward and scalable, relying on classic, well-understood organic reactions like the Williamson ether synthesis. A variety of esterification methods, from traditional acid catalysis to modern microwave-assisted techniques, provides researchers with the flexibility to create a diverse library of prodrug candidates. The reliable activation of these prodrugs by endogenous esterases ensures the efficient release of the active parent drug, making this an invaluable tool for overcoming pharmacokinetic challenges and unlocking the full therapeutic potential of phenoxyacetic acid-based medicines.
References
The Williamson Ether Synthesis. University of Colorado, Boulder.
Martins, D. L., et al. (2003). Synthesis of 2,4-D ester herbicides. RSC Publishing.
Pd-catalyzed synthesis of arylacetic acid derivatives
Shaukath, A. et al. (2021).
Biological Profile and Synthesis of Phenoxyacetic Acid Deriv
El-Gohary, N. S. M., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... MDPI.
El-Gohary, N. S. M., et al. (2024). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. PMC.
El-Gohary, N. S. M., et al. (2024). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Publishing.
Hydrolysis of new phthalimide-derived esters c
2,4-DICHLOROPHENOXYACETIC ACID.
Synthesis of phenoxyacetic acid derivatives.
Process design for the production of 2,4-dichlorophenoxyacetic acid.
Hydrolysis of phenolic acid esters by esterase enzymes from Caco-2 cells and rat intestinal tissue. University of Leeds Library Resources.
Synthesis of α-arylated esters
Reddy, S. M., et al. (2020).
Method of preparing aryl acetic acids.
Williamson Ether Synthesis. Chemistry Steps.
Phenoxyacetic acid synthesis. ChemicalBook.
Process for the preparation of alpha-hydroxymethylene-aryl-acetic-acid esters.
Introduction: A Privileged Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to Aminothiazole-4-yl Phenoxy Compounds: Synthesis, Biological Activity, and Therapeutic Potential In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to Aminothiazole-4-yl Phenoxy Compounds: Synthesis, Biological Activity, and Therapeutic Potential
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents. These are known as "privileged structures," a term that aptly describes the 2-aminothiazole and terminal phenoxy group combination.[1] The fusion of these two scaffolds into aminothiazole-4-yl phenoxy compounds through molecular hybridization has created a class of molecules with remarkable versatility and significant interest for designing new pharmaceuticals.[1][2]
The 2-aminothiazole ring is a cornerstone in drug development, recognized for its ability to engage with a wide array of biological targets.[2][3] This heterocyclic amine is a key component in numerous approved drugs, including the anticancer agent Dasatinib and the anti-inflammatory drug Meloxicam.[3][4] Its utility stems from its capacity to form critical hydrogen bond interactions within enzyme active sites.[5] When combined with a terminal phenoxy group—a common feature in biologically active molecules—the resulting conjugate can bind to diverse receptors, making the synthesis and pharmacological screening of these hybrids a critical task in modern medicinal chemistry.[1][2]
This technical guide provides a comprehensive review of aminothiazole-4-yl phenoxy compounds, covering their synthesis, diverse biological activities with a focus on anticancer potential, key structure-activity relationships (SAR), and detailed experimental protocols for their preparation and evaluation.
Core Synthesis Strategies: The Hantzsch Thiazole Synthesis
The predominant method for constructing the aminothiazole core is the Hantzsch thiazole synthesis, a classic cyclocondensation reaction. The causality behind this choice lies in its reliability and the ready availability of starting materials. The reaction involves the condensation of an α-halocarbonyl compound with a thioamide-containing reactant, typically thiourea.
In the context of aminothiazole-4-yl phenoxy compounds, the synthesis begins with a substituted phenol, which is used to prepare a phenoxyacetic acid derivative. This intermediate is then converted into the requisite α-haloketone, setting the stage for the key cyclization step with thiourea to form the final 2-aminothiazole ring linked to the phenoxy moiety.
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Thiazole Phenoxy Ethers
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of thiazole phenoxy et...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of thiazole phenoxy ethers, a promising scaffold in modern medicinal chemistry. We will delve into the nuanced interplay between chemical structure and biological activity, offering insights grounded in experimental data to empower researchers in the rational design of novel therapeutics. This document moves beyond a simple recitation of facts to explain the "why" behind synthetic choices and observed biological outcomes.
The Thiazole Phenoxy Ether Scaffold: A Privileged Combination in Drug Discovery
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its aromatic nature, ability to participate in hydrogen bonding, and diverse substitution patterns make it a versatile pharmacophore.[3] The thiazole nucleus is a key component in drugs with a wide array of therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antiviral agents.[3][4]
When coupled with a phenoxy ether moiety, the resulting scaffold gains additional conformational flexibility and lipophilicity, which can significantly influence pharmacokinetic and pharmacodynamic properties. The ether linkage can orient the two aromatic systems in a way that optimizes interactions with biological targets. This guide will dissect the SAR of this hybrid structure, exploring how modifications to each component—the thiazole ring, the phenoxy ring, and the ether linker—modulate biological activity across various therapeutic areas.
Deciphering the Structure-Activity Relationship: A Target-Centric Approach
The biological activity of thiazole phenoxy ethers is highly dependent on the specific therapeutic target. Below, we explore the SAR of this scaffold in the context of several key protein families.
Anticancer Activity: Targeting Kinases and Other Proliferation Pathways
Thiazole derivatives are known to exert anticancer effects through various mechanisms, including the inhibition of protein kinases, disruption of tubulin polymerization, and induction of apoptosis.[5] The phenoxy ether linkage allows for the positioning of substituents that can interact with specific residues in the ATP-binding pocket of kinases or other enzyme active sites.
Key SAR Insights for Anticancer Activity:
Substitutions on the Phenoxy Ring: Electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine), on the phenoxy ring have been shown to enhance anticancer activity. For instance, a novel series of phenoxy thiazoles demonstrated that derivatives with methyl and fluoro substituents have potent cytotoxic efficacy.[6]
Modifications of the Thiazole Ring: The substitution pattern on the thiazole ring is crucial. For example, in a series of 4-substituted methoxybenzoyl-aryl-thiazoles, modifications to the "A" (methoxybenzoyl) and "C" (aryl) rings were extensively studied, while the thiazole "B" ring was also found to be a key determinant of activity.[2]
The Nature of the Linker: The linker between the thiazole and phenoxy moieties can influence potency and selectivity. For instance, replacing a pyridine ring with a thiazole in certain kinase inhibitors helps to establish the structure-activity relationship.[4]
Data Summary: Anticancer Activity of Thiazole Phenoxy Ether Analogues
Metabolic Disorders: Modulating Acetyl-CoA Carboxylase (ACC) and GPR119
Thiazole phenoxy ethers have emerged as potent modulators of enzymes and receptors involved in metabolic diseases like type 2 diabetes and obesity.
2.2.1. Acetyl-CoA Carboxylase (ACC) Inhibition
ACC has two main isoforms, ACC1 and ACC2, which play crucial roles in fatty acid synthesis and oxidation. Selective inhibition of ACC2 is a promising strategy for the treatment of metabolic syndrome.
Key SAR Insights for ACC2 Inhibition:
Distal Aryl Ether Moiety: Modification of the phenoxy group is a key strategy for optimizing ACC2 potency and selectivity.[1][2] A phenyl ring substitution strategy can dramatically affect isozyme selectivity, with some modifications leading to over 3000-fold selectivity for ACC2.[2]
Alkoxy Substituents: In a series of N-{3-[2-(4-alkoxyphenoxy)thiazol-5-yl]-1-methylprop-2-ynyl}carboxy derivatives, the nature of the alkoxy group on the phenoxy ring was found to be critical for potent and selective ACC2 inhibition, with some compounds exhibiting IC50 values below 20 nM.[8]
Data Summary: ACC2 Inhibitory Activity of Thiazolyl Phenyl Ethers
G protein-coupled receptor 119 (GPR119) is primarily expressed in pancreatic β-cells and intestinal L-cells. Its activation stimulates glucose-dependent insulin secretion, making it an attractive target for type 2 diabetes.
Key SAR Insights for GPR119 Agonism:
4-(Phenoxymethyl)thiazole Core: This specific arrangement has proven to be a fruitful scaffold for potent GPR119 agonists.[10][11]
Pyrrolidine-2,5-dione Moiety: The introduction of a pyrrolidine-2,5-dione group to the 4-(phenoxymethyl)thiazole scaffold has led to compounds with high potency, with EC50 values in the nanomolar range.[10][11]
Benzyloxy Analogues: Replacing the phenoxy linker with a benzyloxy group has been explored to improve solubility and half-life, leading to potent and orally active GPR119 agonists.[12]
Data Summary: GPR119 Agonistic Activity of 4-(Phenoxymethyl)thiazole Derivatives
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The thiazole ring is a well-established pharmacophore in antimicrobial agents. The addition of a phenoxy ether can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes.
Key SAR Insights for Antimicrobial Activity:
Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the phenoxy moiety can significantly impact antimicrobial activity. For instance, in a series of 2-phenylamino-thiazole derivatives, some compounds were more potent than reference drugs against pathogenic strains.[13]
Hybridization with Other Pharmacophores: Combining the thiazole phenoxy ether scaffold with other known antimicrobial moieties, such as pyrazoline, can lead to synergistic effects and enhanced activity.[14]
2-Phenylacetamido-thiazole Derivatives: These compounds have shown potent inhibitory activity against Escherichia coli KAS III, with MIC values as low as 1.56 µg/mL.[3]
Data Summary: Antimicrobial Activity of Thiazole Phenoxy Ether Analogues
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
A self-validating system of protocols is essential for reproducible and trustworthy research. Below are detailed, step-by-step methodologies for the synthesis and evaluation of thiazole phenoxy ethers.
General Synthesis of Thiazole Phenoxy Ethers (Hantzsch Thiazole Synthesis)
The Hantzsch thiazole synthesis is a classic and versatile method for constructing the thiazole ring.
Step-by-Step Methodology:
Preparation of the Thioamide: A substituted phenoxyacetic acid is reacted with thionyl chloride to form the corresponding acid chloride. This is then treated with a source of ammonia (e.g., ammonium hydroxide) to yield the phenoxyacetamide, which is subsequently converted to the phenoxythioacetamide using a thionating agent like Lawesson's reagent.
Cyclocondensation: The phenoxythioacetamide is reacted with an α-haloketone (e.g., 2-bromoacetophenone) in a suitable solvent such as ethanol.
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours.
Work-up and Purification: After cooling, the reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield the desired 2-substituted-4-phenyl-thiazole phenoxy ether.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Step-by-Step Methodology:
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
Compound Treatment: The cells are treated with various concentrations of the test compounds (thiazole phenoxy ethers) and incubated for a specified period (e.g., 48 or 72 hours).
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formazan crystals to form.
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Enzyme Inhibition Assay (e.g., ACC2)
Enzyme inhibition assays are crucial for determining the potency of compounds against their specific molecular targets.
Step-by-Step Methodology:
Enzyme and Substrate Preparation: Recombinant human ACC2 enzyme and its substrates (e.g., acetyl-CoA, ATP, and bicarbonate) are prepared in an appropriate assay buffer.
Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compounds.
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrates.
Reaction Termination and Detection: The reaction is stopped after a specific time, and the product formation (or substrate consumption) is measured. This can be done using various methods, such as radiometric assays, coupled enzyme assays, or mass spectrometry.
Data Analysis: The percentage of enzyme inhibition is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Visualization of Key Concepts
Visual aids are invaluable for understanding complex relationships. The following diagrams, generated using Graphviz, illustrate key concepts discussed in this guide.
Caption: Key structural components influencing the anticancer activity of thiazole phenoxy ethers.
Caption: Simplified workflow of the Hantzsch thiazole synthesis.
Caption: Step-by-step workflow of the MTT assay for cytotoxicity testing.
Future Directions and Concluding Remarks
The thiazole phenoxy ether scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The insights provided in this guide underscore the importance of a systematic and rational approach to drug design. By understanding the intricate structure-activity relationships, researchers can more effectively navigate the chemical space to identify compounds with enhanced potency, selectivity, and desirable pharmacokinetic profiles. Future research should focus on exploring novel substitutions, investigating less-explored therapeutic targets, and leveraging computational tools to refine SAR models and predict the activity of new derivatives.
References
Synthesis and biological evaluation of thiazole derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 27(23), 5213-5220. Available from: [Link]
Synthesis and biological evaluation of thiazole derivatives as GPR119 agonists. ResearchGate. Available from: [Link]
Structure-activity relationships for a novel series of thiazolyl phenyl ether derivatives exhibiting potent and selective acetyl-CoA carboxylase 2 inhibitory activity. Bioorganic & Medicinal Chemistry Letters, 16(23), 6078-6081. Available from: [Link]
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(3), 615. Available from: [Link]
Phenoxy thiazole derivatives as potent and selective acetyl-CoA carboxylase 2 inhibitors: Modulation of isozyme selectivity by incorporation of phenyl ring substituents. Bioorganic & Medicinal Chemistry Letters, 17(7), 2029-2033. Available from: [Link]
Synthesis and Structure−Activity Relationships of N-{3-[2-(4-Alkoxyphenoxy)thiazol-5-yl]-1- methylprop-2-ynyl}carboxy Derivatives as Selective Acetyl-CoA Carboxylase 2 Inhibitors. Journal of Medicinal Chemistry, 49(13), 3797-3800. Available from: [Link]
Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes. ACS Medicinal Chemistry Letters, 6(8), 936-941. Available from: [Link]
A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. ResearchGate. Available from: [Link]
Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 27(19), 6549. Available from: [Link]
Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. ResearchGate. Available from: [Link]
Synthesis of some novel 2-[2-(aroyl-aroxy)-methyl]-4-phenyl-1,3-thiazoles as potent anti-inflammatory agents. European Journal of Medicinal Chemistry, 45(4), 1595-1602. Available from: [Link]
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 30(8), 1542. Available from: [Link]
Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. Bioorganic & Medicinal Chemistry, 17(12), 4159-4167. Available from: [Link]
Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents. ResearchGate. Available from: [Link]
Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 26. Available from: [Link]
Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 30(10), 2215. Available from: [Link]
Quantative Structure Activity Relationship (QSAR) Study of a Series of Molecules Derived from Thiazoline and Thiazine Multithioether Having Activity against Antitumor Activity (A-549). ResearchGate. Available from: [Link]
Quantitative structure-activity relationships for anticancer activity of 2-phenylindoles using mathematical molecular descriptors. Current Computer-Aided Drug Design, 7(2), 98-108. Available from: [Link]
A review on progress of thiazole derivatives as potential anti-inflammatory agents. ResearchGate. Available from: [Link]
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 3991. Available from: [Link]
Design, Synthesis, and Mechanistic Study of Novel Ciprofloxacin/Thiazole Chalcone Hybrids as Potential Anticancer Agents. Molecules, 30(22), 5236. Available from: [Link]
Application Note: A Systematic Approach to Solvent Selection for Ethyl 2-(2-(2-aminothiazol-4-yl)phenoxy)acetate
Abstract This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting suitable solvents for Ethyl 2-(2-(2-aminothiazol-4-yl)phenoxy)acetate. The proces...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting suitable solvents for Ethyl 2-(2-(2-aminothiazol-4-yl)phenoxy)acetate. The process of solvent selection is critical for a wide range of applications, including synthesis, purification, formulation, and analytical characterization. This document outlines a systematic approach that combines theoretical physicochemical analysis with practical, step-by-step experimental protocols to identify optimal solvent systems. It emphasizes the rationale behind experimental design and data interpretation to ensure reliable and reproducible results.
Introduction
Ethyl 2-(2-(2-aminothiazol-4-yl)phenoxy)acetate is a complex organic molecule featuring a combination of polar and nonpolar functionalities. The successful development of processes involving this compound, whether for use as a research intermediate or a potential active pharmaceutical ingredient (API), is highly dependent on its solubility characteristics. Inappropriate solvent selection can lead to issues such as low reaction yields, impure isolated material, poor bioavailability in formulations, and inaccurate analytical results.
This guide is designed to provide a robust framework for making informed solvent choices. It moves beyond simple trial-and-error by integrating a deep understanding of the solute's molecular structure with systematic experimental screening.
Physicochemical Characterization and Solubility Prediction
A molecule's solubility is governed by the principle of "like dissolves like," which suggests that substances dissolve best in solvents with similar polarity and intermolecular force characteristics.[1]
Molecular Structure Analysis:
(Note: An illustrative image of the chemical structure would be placed here.)
Key Functional Groups and Their Influence:
Aminothiazole Ring: The primary amine (-NH₂) group is a potent hydrogen bond donor and acceptor. The nitrogen and sulfur heteroatoms in the thiazole ring also contribute to its polarity. This region of the molecule will have a strong affinity for polar, protic solvents (e.g., alcohols, water) and polar aprotic solvents (e.g., DMSO, DMF).
Phenoxy Group: This consists of an aromatic phenyl ring and an ether linkage. The phenyl ring is large, planar, and nonpolar (hydrophobic), favoring interactions with nonpolar solvents through van der Waals forces.[1] The ether oxygen can act as a hydrogen bond acceptor.
Ethyl Acetate Moiety: The ester group is polar and can act as a hydrogen bond acceptor. The ethyl chain provides some nonpolar character.
Overall Solubility Prediction:
The presence of both strongly polar (aminothiazole) and nonpolar (phenoxy) regions classifies this molecule as amphiphilic. This dual nature suggests that it is unlikely to be highly soluble in the extremes of the polarity spectrum (e.g., water or heptane).[2] Optimal solubility is anticipated in solvents of intermediate polarity or in co-solvent mixtures that can effectively solvate both the polar and nonpolar segments of the molecule.
Theoretical Frameworks for Solvent Selection
While the "like dissolves like" principle is a useful starting point, more quantitative methods can refine solvent selection.
Solvent Properties: Key properties to consider include the dielectric constant, which is a measure of a solvent's ability to separate charges, and its capacity for hydrogen bonding. Solvents are broadly classified as polar protic (can donate hydrogen bonds), polar aprotic (have dipoles but no H-bond donating ability), and nonpolar.
Hansen Solubility Parameters (HSP): For more advanced and precise predictions, Hansen Solubility Parameters offer a powerful tool.[3][4] HSP dissects the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[3] The underlying principle is that substances with similar HSP values are likely to be miscible. While determining the HSP of a new compound requires experimentation, software packages can estimate these values to guide initial solvent screening.[5]
Experimental Protocols for Solubility Determination
A tiered experimental approach is recommended, starting with a rapid qualitative screen followed by a more rigorous quantitative analysis for promising candidates.
This rapid, small-scale experiment aims to quickly identify potentially suitable solvents from a broad polarity range.
Materials:
Ethyl 2-(2-(2-aminothiazol-4-yl)phenoxy)acetate
A selection of solvents (see Table 1)
Small glass vials (e.g., 1-2 mL) with caps
Vortex mixer
Spatula
Procedure:
Weigh approximately 2-5 mg of the compound into a clean, dry vial.
Add 0.5 mL of the first test solvent to the vial.
Cap the vial securely and vortex vigorously for 60 seconds.
Visually inspect the vial against a contrasting background. Note if the solid has completely dissolved, partially dissolved, or remained insoluble.
If the solid has dissolved, add another 5-10 mg of the compound and repeat steps 3-4 to assess if a higher concentration is achievable.
Record observations systematically for each solvent tested.
Protocol: Quantitative Solubility Determination via the Shake-Flask Method
The equilibrium shake-flask method is a widely accepted technique for accurately measuring solubility.[1]
Objective: To determine the saturation concentration of the compound in a given solvent at a specific temperature.
Workflow Diagram:
Caption: Workflow for the Shake-Flask Solubility Method.
Procedure:
Preparation: Add an excess amount of Ethyl 2-(2-(2-aminothiazol-4-yl)phenoxy)acetate to a vial containing a precise volume (e.g., 1.0 mL) of the chosen solvent. "Excess" means enough solid remains undissolved at the end of the experiment.
Equilibration: Seal the vial and place it on an agitator (shaker or stirrer) in a temperature-controlled environment (e.g., 25 °C). Agitate for a sufficient period to reach equilibrium, typically 24 to 72 hours.[1]
Phase Separation: After equilibration, allow the vial to stand briefly. Centrifuge the vial to pellet the undissolved solid.[1]
Sampling: Carefully draw off the clear supernatant using a syringe and immediately filter it through a chemically inert 0.45 µm syringe filter (e.g., PTFE) into a clean analysis vial.[1] This step is crucial to remove any fine particulates.
Quantification: Prepare an accurate dilution of the filtrate with a suitable mobile phase or solvent. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with standards of known concentrations is required for accurate quantification.[1]
Reporting: Report the solubility in units of mg/mL or mol/L at the specified temperature.[1]
Data Interpretation and Solvent Selection
The choice of the final solvent or solvent system depends on the intended application.
Data Summary Table: The results from the quantitative analysis should be compiled into a clear, comparative table.
Table 1: Solubility and Properties of Selected Solvents for Ethyl 2-(2-(2-aminothiazol-4-yl)phenoxy)acetate (Hypothetical Data)
Solvent
Polarity Class
Boiling Point (°C)
Dielectric Constant (20°C)
Qualitative Solubility
Quantitative Solubility (mg/mL @ 25°C)
Heptane
Nonpolar
98
1.9
Insoluble
< 0.1
Toluene
Nonpolar
111
2.4
Sparingly Soluble
~1.5
Dichloromethane
Polar Aprotic
40
9.1
Soluble
~25
Ethyl Acetate
Polar Aprotic
77
6.0
Soluble
~30
Acetone
Polar Aprotic
56
20.7
Very Soluble
> 50
Acetonitrile
Polar Aprotic
82
37.5
Very Soluble
> 50
Isopropanol
Polar Protic
82
18.3
Soluble
~20
Ethanol
Polar Protic
78
24.6
Soluble
~18
Methanol
Polar Protic
65
32.7
Sparingly Soluble
~5
DMSO
Polar Aprotic
189
47.0
Very Soluble
> 100
Water
Polar Protic
100
80.1
Insoluble
< 0.1
Note: Solvent property data sourced from publicly available tables.[6][7]
Decision-Making Logic:
Caption: Solvent Selection Logic Based on Application.
For Chemical Synthesis: A solvent that provides high solubility for all reactants and is inert under the reaction conditions is ideal. A suitable boiling point for the desired reaction temperature is also critical. Based on the hypothetical data, Acetone or Acetonitrile could be good candidates.
For Purification by Crystallization: The ideal solvent will dissolve the compound completely at an elevated temperature but show significantly lower solubility upon cooling to maximize recovery. Alcohols like Isopropanol or Ethanol are often excellent choices for this purpose.
For Analytical Chemistry (e.g., HPLC, NMR): The solvent must completely dissolve the sample and be compatible with the analytical technique. For NMR, a deuterated solvent like DMSO-d6 would be required. For HPLC, Acetonitrile is a common and effective choice.
For Early-Stage Formulation: Solubility in pharmaceutically acceptable solvents is paramount. Solvents are categorized by their toxicity, with Class 3 solvents having the lowest toxic potential.[8] Therefore, solvents like Ethanol would be preferred. While DMSO provides excellent solubility, its use in final drug products is limited.
Safety and Regulatory Considerations
When selecting solvents, researchers must consider safety and environmental impact. Many pharmaceutical companies and regulatory bodies have developed solvent selection guides that rank solvents based on safety, health, and environmental (SHE) criteria.[9][10][11]
Furthermore, the International Council for Harmonisation (ICH) provides guidelines (ICH Q3C) that specify limits for residual solvents in pharmaceutical products.[12][13] These guidelines classify solvents into three classes based on their toxicity risk:
Class 1: Solvents to be avoided.
Class 2: Solvents to be limited due to inherent toxicity.
Class 3: Solvents with low toxic potential.
It is imperative to consult these guides and regulations, especially when the intended use is in drug development, to ensure the chosen solvent is appropriate and will not pose a barrier to regulatory approval.
Conclusion
The selection of an appropriate solvent for Ethyl 2-(2-(2-aminothiazol-4-yl)phenoxy)acetate requires a methodical and informed approach. By combining a theoretical understanding of the molecule's physicochemical properties with systematic, multi-tiered experimental screening, researchers can efficiently identify optimal solvents for a variety of applications. This process minimizes wasted resources and provides a solid foundation for successful research, development, and manufacturing activities.
References
BenchChem. (2025). General Experimental Protocol for Determining Solubility.
Dehghan, H., et al. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Organic Process Research & Development.
ICH. (2021). Impurities: Guideline for Residual Solvents Q3C(R8).
Preparation of aminothiazole libraries using phenoxyacetate linkers
Application Note: High-Throughput Preparation of Aminothiazole Libraries Using Phenoxyacetate-Based Linkers Executive Summary The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, serving as the...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Throughput Preparation of Aminothiazole Libraries Using Phenoxyacetate-Based Linkers
Executive Summary
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore in numerous kinase inhibitors (e.g., Dasatinib), GPCR ligands, and anti-infectives. This guide details the solid-phase organic synthesis (SPOS) of aminothiazole libraries utilizing phenoxyacetate-based linkers .
While "phenoxyacetate linker" is a broad chemical term, in the context of high-value small molecule libraries, it predominantly refers to the Rink Amide (RAM) linker (4-(2',4'-dimethoxyphenyl-Fmoc-aminomethyl)-phenoxyacetic acid) and the PAC (Peptide Acid) linker (4-hydroxymethylphenoxyacetic acid). These linkers are selected for their acid lability, allowing for the release of C-terminal amides or carboxylic acids under mild conditions (TFA cleavage), which preserves the integrity of the sensitive aminothiazole core.
Strategic Rationale & Chemistry
Why Phenoxyacetate Linkers?
The choice of linker dictates the synthetic strategy and the final functional group. Phenoxyacetate linkers offer distinct advantages for aminothiazole synthesis:
Acid Lability: The electron-donating phenoxy group stabilizes the carbocation intermediate formed during cleavage, allowing the use of Trifluoroacetic Acid (TFA) rather than harsh reagents like HF.
Fmoc Compatibility: These linkers are fully compatible with the Fmoc/tBu orthogonal protection strategy, widely standard in automated synthesis.
Versatility:
Rink Amide Linker: Yields primary carboxamides (
) upon cleavage. Ideal for generating diversity at the C-terminus of a peptide-thiazole hybrid.
PAC Linker: Yields carboxylic acids (
), allowing for post-cleavage solution-phase modifications.
The Hantzsch Condensation on Solid Support
The core synthetic engine is the Hantzsch Thiazole Synthesis , adapted for solid phase. The reaction involves the condensation of a resin-bound thiourea with an
-haloketone.
Mechanism:
Nucleophilic Attack: The sulfur atom of the resin-bound thiourea attacks the
-carbon of the bromoketone.
Cyclization: Intramolecular attack of the amide nitrogen on the carbonyl carbon.
Dehydration: Loss of water drives the formation of the aromatic thiazole ring.
Experimental Workflow & Diagrams
Reaction Scheme Visualization
The following diagram illustrates the synthesis of a 2-aminothiazole library on Rink Amide resin.
Figure 1: Step-wise synthesis of 2-aminothiazoles on Rink Amide (Phenoxyacetate) Resin.[1]
Detailed Protocol: Rink Amide Strategy
Objective: Synthesis of a 96-member library of 4-substituted-2-aminothiazole-5-carboxamides.
Fmoc Removal: Treat with 20% Piperidine/DMF (as in Step 1) to expose the free thiourea (
).
Note: If N-substituted aminothiazoles are desired, use a specific Isothiocyanate (
) in this step and skip the second deprotection.
Step 3: Hantzsch Cyclization
Prepare a solution of the
-bromoketone (3.0 equiv) in DMF (2 mL).
Optimization Note: For less reactive ketones, add catalytic DIEA (0.1 equiv) to neutralize HBr formed, though excess base can cause epimerization if chiral centers are present.
Add solution to the Resin-Thiourea .
Heat the reaction vessel to 60°C for 4–6 hours.
Validation: Monitor by removing a few beads, cleaving (mini-cleavage), and checking via LC-MS.
Increase temperature to 80°C; Use microwave irradiation (50W, 10 min).
Dehydration Failure
Intermediate hydroxy-thiazoline persists.
Treat resin with TFA/DCM (1:1) before final cleavage to force dehydration.
Side Products
Alkylation of the linker.
Ensure the phenoxyacetate linker is stable; avoid strong bases during cyclization.
Library Workflow Visualization
The following diagram depicts the logic flow for a Split-Mix or Parallel library generation.
Figure 2: Parallel synthesis workflow for high-throughput aminothiazole library generation.
References
Kearney, P. C., Fernandez, M., & Flygare, J. A. (1998). Solid-Phase Synthesis of 2-Aminothiazoles. The Journal of Organic Chemistry, 63(1), 196-200.
Zou, B., Wei, J., Cai, G., & Ma, D. (2003). A new and efficient multicomponent solid-phase synthesis of 2-acylaminomethylthiazoles. Tetrahedron Letters, 44(14), 2917-2920.
Rink, H. (1987). Solid-phase synthesis of protected peptide fragments using a trialkoxy-diphenyl-methylester resin. Tetrahedron Letters, 28(33), 3787-3790. (Foundational reference for the Rink Amide/Phenoxyacetate linker system).
Bernatowicz, M. S., et al. (1989). Urethane protected derivatives of N-carboxyanhydrides: A new approach for the synthesis of peptides and their derivatives. Tetrahedron Letters, 30(35), 4645-4648. (Reference for Fmoc-NCS usage).
Application Notes and Protocols for the Alkylation of Phenols with Ethyl Bromoacetate
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Significance of Phenolic Ether Synthesis The O-alkylation of phenols is a cornerstone of...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of Phenolic Ether Synthesis
The O-alkylation of phenols is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries. The resulting aryl ethers are prevalent motifs in a vast array of biologically active molecules and functional materials. The reaction of a phenol with ethyl bromoacetate, a classic example of the Williamson ether synthesis, provides a reliable and versatile method for the preparation of ethyl phenoxyacetates. These products serve as crucial intermediates in the synthesis of pharmaceuticals, herbicides, and other fine chemicals.
This technical guide provides an in-depth exploration of the reagents, mechanisms, and protocols for the successful alkylation of phenols with ethyl bromoacetate. It is designed to equip researchers with the foundational knowledge and practical insights necessary to optimize this transformation for their specific applications.
The Underlying Chemistry: A Mechanistic Perspective
The alkylation of phenols with ethyl bromoacetate proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] The reaction can be dissected into two fundamental steps:
Deprotonation of the Phenol: The weakly acidic phenolic proton is removed by a base to generate a highly nucleophilic phenoxide anion.[1] The choice of base is critical and directly influences the reaction rate and efficiency.
Nucleophilic Attack: The newly formed phenoxide ion attacks the electrophilic α-carbon of ethyl bromoacetate, displacing the bromide leaving group and forming the desired ether linkage.[1]
The selection of reagents and reaction conditions is paramount to favor the desired O-alkylation over potential side reactions, such as C-alkylation of the aromatic ring.[4]
}
Figure 1: General mechanism of the Williamson ether synthesis for ethyl phenoxyacetate formation.
A Guide to Reagent Selection
The success of the alkylation reaction hinges on the judicious selection of the base and solvent.
Bases: The Driving Force of the Reaction
The primary role of the base is to deprotonate the phenol. The choice of base depends on the acidity of the phenol and the desired reaction conditions.
Base
Formula
pKa of Conjugate Acid
Key Characteristics & Applications
Potassium Carbonate
K₂CO₃
~10.3
A mild and widely used base, suitable for most phenols. It is inexpensive and easy to handle.[1][5][6]
Sodium Hydroxide
NaOH
~15.7
A stronger base that can be used for less acidic phenols. Often used in aqueous or biphasic systems.[7]
Sodium Hydride
NaH
~35
A very strong, non-nucleophilic base for weakly acidic phenols. Requires anhydrous conditions and careful handling.[2][8]
Expert Insights: For standard, unhindered phenols, potassium carbonate is often the base of choice due to its ease of handling and moderate reactivity. Stronger bases like sodium hydride should be reserved for more challenging substrates where incomplete deprotonation is a concern.[8]
Solvents: The Reaction Medium
The solvent plays a crucial role in solubilizing the reactants and influencing the nucleophilicity of the phenoxide ion. Aprotic polar solvents are generally preferred as they can solvate the cation of the base without strongly solvating the phenoxide anion, thus enhancing its reactivity.[8]
Solvent
Dielectric Constant
Key Characteristics & Applications
Acetone
21
A good, general-purpose solvent that is effective for many Williamson ether syntheses.[6][9]
Acetonitrile (ACN)
37.5
A polar aprotic solvent that promotes high reaction rates.[5]
N,N-Dimethylformamide (DMF)
37
A highly polar aprotic solvent that is excellent for dissolving a wide range of reactants and promoting SN2 reactions.[1]
Expert Insights: While DMF is an excellent solvent for this reaction, its high boiling point can make it difficult to remove during workup. Acetone and acetonitrile are often good alternatives with lower boiling points. The choice of solvent can also influence the regioselectivity (O- vs. C-alkylation). Protic solvents can solvate the phenoxide oxygen, potentially leading to increased C-alkylation.[4]
Experimental Protocols
Protocol 1: Standard Alkylation of Phenol with Ethyl Bromoacetate using Potassium Carbonate
This protocol provides a general and reliable method for the synthesis of ethyl phenoxyacetate from phenol.
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the phenol (1.0 eq.) in acetone.
Addition of Base: Add anhydrous potassium carbonate (1.5-2.0 eq.) to the solution. Stir the suspension vigorously.
Addition of Alkylating Agent: Add ethyl bromoacetate (1.1-1.2 eq.) dropwise to the stirring suspension at room temperature.[5]
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 3-6 hours.[6][9]
Workup:
Cool the reaction mixture to room temperature and filter to remove the inorganic solids.
Concentrate the filtrate under reduced pressure.
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[5]
Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
}
Figure 2: Experimental workflow for the standard alkylation of phenol.
Protocol 2: Phase-Transfer Catalyzed Alkylation of Phenol
Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants in immiscible phases.[10][11] In this context, it allows for the use of an aqueous solution of a strong base with an organic solvent containing the phenol and alkylating agent.
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the phenol (1.0 eq.), ethyl bromoacetate (1.1 eq.), and tetrabutylammonium bromide (0.05-0.1 eq.) in toluene.
Addition of Base: Add an aqueous solution of sodium hydroxide (2.0 eq.).
Reaction: Stir the biphasic mixture vigorously at room temperature or with gentle heating (e.g., 50 °C).[11] Monitor the reaction by TLC.
Workup:
Separate the organic layer.
Wash the organic layer with water and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography or distillation.
Expert Insights: The efficiency of the phase-transfer catalyst is crucial. Tetrabutylammonium salts are commonly used and are effective at transporting the phenoxide ion from the aqueous phase to the organic phase where the reaction occurs.[10][12]
Troubleshooting and Optimization
Issue
Potential Cause
Suggested Solution
Low Yield
Incomplete deprotonation of the phenol.
Use a stronger base (e.g., NaOH or NaH) or increase the amount of base.[8]
Side reactions (e.g., C-alkylation).
Use a less polar, aprotic solvent. Ensure the phenoxide is fully formed before adding the alkylating agent.[4]
Reaction Stalls
Insufficient reaction temperature or time.
Increase the reaction temperature or prolong the reaction time. Monitor closely by TLC.
Deactivation of the alkylating agent.
Ensure the ethyl bromoacetate is of high purity and stored properly.
Conclusion
The alkylation of phenols with ethyl bromoacetate is a robust and highly valuable transformation in organic synthesis. A thorough understanding of the underlying SN2 mechanism, coupled with the rational selection of bases and solvents, empowers researchers to achieve high yields and purity. The protocols provided herein offer a solid foundation for both standard and more advanced applications of this reaction. By carefully considering the principles outlined in this guide, scientists can effectively harness the power of the Williamson ether synthesis to advance their research and development endeavors.
References
The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. (2026, January 18). ResearchGate. Retrieved from [Link]
Synthesis of phenoxyacetic acid derivatives. (2009). Google Patents.
Phase-transfer catalysis for synthesis of ethyl 2-(4-nitrophenoxy)acetate under sonication- kinetic aspects. (n.d.). Iranian Journal of Chemical Engineering (IJChE). Retrieved from [Link]
Process for the alkylation of phenolic compounds. (n.d.). Google Patents.
Williamson Ether Synthesis. (2022, November 13). Chemistry Steps. Retrieved from [Link]
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]
phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis by. (n.d.). CORE. Retrieved from [Link]
Phase-Transfer Catalysis under Continuous Flow Conditions: An Alternative Approach to the Biphasic Liquid/Liquid O-Alkylation of Phenols. (2012, March 14). Vapourtec. Retrieved from [Link]
Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions. (n.d.). Retrieved from [Link]
O-alkylation process for N-(hydroxy)aralkyl phenyl ethanol amines. (n.d.). Google Patents.
Chemical Sciences Journal. (2015, March 26). Semantic Scholar. Retrieved from [Link]
What Is the Mechanism of Phenol Alkylation?. (2024, March 20). Exporter China. Retrieved from [Link]
Table of Contents. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. Retrieved from [Link]
Phenolates- O-alkylation and C-alkylation. (2011, April 9). PharmaXChange.info. Retrieved from [Link]
Technical Support Center: Optimizing Hantzsch Thiazole Cyclization
Welcome to the Technical Support Center for Hantzsch Thiazole Synthesis. As a cornerstone of heterocyclic chemistry, the Hantzsch synthesis is heavily relied upon in drug discovery and materials science.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for Hantzsch Thiazole Synthesis. As a cornerstone of heterocyclic chemistry, the Hantzsch synthesis is heavily relied upon in drug discovery and materials science. However, researchers frequently encounter bottlenecks such as stalled intermediates, unwanted side reactions, and poor isolation yields.
This guide is engineered by application scientists to provide you with mechanistic insights, field-proven troubleshooting strategies, and optimized protocols to maximize your reaction yields.
Mechanistic Overview & Bottlenecks
To troubleshoot a failing reaction, one must first understand the kinetic pathways involved. The Hantzsch thiazole synthesis is not a concerted reaction; it is a multi-step cascade[1].
S-Alkylation: The reaction initiates via an
nucleophilic attack by the sulfur atom of a thioamide (or thiourea) onto the -carbon of an -halocarbonyl compound, forming an imino thioether[2].
Cyclization: The nitrogen atom then attacks the carbonyl carbon intramolecularly to form a cyclic hydroxythiazoline intermediate [1].
Dehydration: Finally, acid-catalyzed dehydration yields the aromatic thiazole[2].
The Primary Bottleneck: The dehydration of the hydroxythiazoline intermediate often requires significant activation energy. If the reaction is run at room temperature without catalytic assistance, this intermediate can become highly stable and isolable, stalling the reaction and drastically reducing the final yield of the thiazole[3].
Hantzsch Thiazole Synthesis Mechanism: From S-alkylation to dehydration.
Troubleshooting Guide & FAQs
Decision tree for troubleshooting low yields in Hantzsch thiazole cyclization.
Q1: My reaction is stalling with a large amount of unreacted starting material. How can I drive it to completion?
A1: Incomplete conversion is typically a kinetic issue. The Hantzsch synthesis requires sufficient thermal energy to overcome the activation barrier of the final dehydration step[4].
Causality: If run at room temperature, the reaction often traps the substrate in the hydroxythiazoline intermediate state[3].
Solution: Transition from conventional heating to microwave irradiation . Microwave-assisted synthesis directly excites the polar transition states, driving the reaction to completion in minutes rather than hours[5].
Q2: I am observing multiple spots on my TLC and a low isolated yield. What side reactions are occurring?
A2: Under highly acidic conditions (exacerbated by the
byproduct generated during the reaction), isomeric byproducts such as 2-imino-2,3-dihydrothiazoles can form[4].
Causality: Poor solvation or an uncontrolled drop in pH allows N-alkylation to compete with the desired S-alkylation pathway.
Solution: Ensure your starting materials are highly pure. If acidity is the culprit, consider using a solid-phase catalyst (like silica-supported tungstosilicic acid or
-TSA) which provides a controlled microenvironment for the cyclization without drastically altering the bulk pH[3].
Q3: My thiazole product is highly polar, and I lose most of my yield during the aqueous workup. How can I improve isolation?
A3: This is the most common non-chemical reason for low yields.
Causality: The basic nitrogen of the newly formed thiazole ring reacts with the
byproduct to form a hydrohalide salt. This salt is highly soluble in water, meaning it will be lost in the aqueous layer during standard liquid-liquid extraction[4].
Solution: Do not extract. Instead, pour the crude reaction mixture directly into a weak aqueous base (e.g., 5% ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
). This neutralizes the hydrohalide salt, causing the neutral, poorly water-soluble 2-aminothiazole to precipitate out of solution for easy filtration.
Q4: How can I prevent racemization when synthesizing chiral amino acid-derived thiazoles?
A4: Standard Hantzsch conditions (heat + acidic byproducts) will rapidly racemize sensitive chiral centers, particularly in amino acid derivatives.
Causality: The harsh thermal dehydration step promotes enolization at the
-chiral center.
Solution: Utilize the Holzapfel-Meyers-Nicolaou Modification [6]. This method separates the reaction into distinct steps: forming the hydroxythiazoline under mild basic conditions, followed by low-temperature dehydration using trifluoroacetic anhydride (TFAA) and pyridine[6].
Quantitative Data: Optimization of Reaction Conditions
The following table synthesizes quantitative data across various methodologies to highlight the impact of energy sources and solvents on reaction efficiency.
Reaction Condition
Energy Source
Time
Average Yield (%)
Primary Advantage / Causality
Methanol, Reflux
Conventional Heat
8 - 12 hours
60 - 75%
Standard baseline; requires no specialized equipment, but prone to thermal degradation[5].
Eco-friendly; prevents -thiocyanatoketone side products by forcing high local concentrations[3].
Standardized Experimental Protocols
Protocol A: Microwave-Assisted Hantzsch Synthesis (High Yield / Green Chemistry)
This protocol utilizes microwave dielectric heating to rapidly overcome the dehydration activation energy, minimizing the time available for side-product formation.
Reagent Preparation: In a 10 mL microwave-safe vessel equipped with a magnetic stir bar, combine the
-haloketone (1.0 mmol) and the thioamide/thiourea (1.1 mmol).
Solvent Addition: Add 2.0 mL of absolute ethanol.
Causality: Ethanol is an excellent microwave absorber (high loss tangent) and effectively solvates the polar imino thioether intermediate.
Irradiation: Seal the vessel and heat in a dedicated microwave synthesizer (e.g., CEM Discover) at 120°C for 10 minutes (initial power ~50-150 W).
Self-Validation Checkpoint: The reaction mixture should transition from a heterogeneous suspension to a homogenous, deeply colored solution as the intermediate forms and dehydrates.
Workup & Precipitation: Allow the vessel to cool to room temperature. Pour the contents into a 100 mL beaker containing 20 mL of 5% aqueous ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
. Swirl vigorously.
Causality: The weak base neutralizes the thiazole hydrohalide salt, dropping its solubility and forcing the free base to precipitate[4].
Isolation: Collect the precipitated solid via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold distilled water (2 × 10 mL) and air dry.
Use this protocol when synthesizing functionalized thiazole building blocks from optically pure amino acids to prevent racemization[6].
Mild Cyclocondensation: Dissolve the chiral thioamide (1.0 eq) and
-haloketone (1.1 eq) in anhydrous THF. Add solid (3.0 eq) and stir at room temperature for 12 hours.
Causality: The mild inorganic base scavenges the
byproduct without causing epimerization, safely trapping the molecule in the hydroxythiazoline intermediate stage.
Self-Validation Checkpoint: LCMS analysis should show the mass of the intermediate (
).
Low-Temperature Dehydration: Cool the reaction mixture to 0°C under an inert argon atmosphere. Add anhydrous pyridine (4.0 eq) followed by the dropwise addition of trifluoroacetic anhydride (TFAA, 2.0 eq). Stir for 30 minutes, then add triethylamine (4.0 eq).
Causality: TFAA converts the resistant hydroxyl group into a highly labile trifluoroacetate leaving group, allowing elimination to occur at 0°C rather than at reflux temperatures[6].
Solvolysis: To cleave any unwanted trifluoroacetamide byproducts formed during dehydration, treat the crude mixture with a 0.1 M solution of sodium ethoxide in ethanol for 1 hour at room temperature[6]. Quench with saturated aqueous
and extract with ethyl acetate.
References
Thiazoles and Bisthiazoles
Encyclopedia.pub
URL:[Link]
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives
MDPI
URL:[Link]
Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines
PMC (National Institutes of Health)
URL:[Link]
Isolation of 4-Hydroxythiazoline: A Solid Phase Study in Hantzsch Thiazole Reaction
ResearchGate
URL:[Link]
Microwave-assisted synthesis and antioxidant properties of hydrazinyl thiazolyl coumarin derivatives
Chemistry Central Journal (d-nb.info)
URL:[Link]
Hantzsch Thiazole Synthesis
Chem Help Asap
URL:[Link]
Technical Support Center: Optimizing Purification of Ethyl 2-(2-(2-aminothiazol-4-yl)phenoxy)acetate
This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of ethyl 2-(2-(2-aminothiazol-4-yl)phenoxy)acetate....
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of ethyl 2-(2-(2-aminothiazol-4-yl)phenoxy)acetate. Our goal is to equip you with the technical knowledge and practical insights to overcome common challenges and ensure the high purity of your final compound.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of ethyl 2-(2-(2-aminothiazol-4-yl)phenoxy)acetate.
Problem 1: Low Yield After Purification
Possible Causes:
Incomplete Reaction: The synthesis of the target compound may not have gone to completion, resulting in a lower amount of the desired product in the crude mixture.
Product Loss During Extraction: The product may have some water solubility, leading to its loss in the aqueous layer during workup.
Improper Recrystallization Technique: Using an excessive amount of solvent for recrystallization can prevent the product from fully precipitating upon cooling.[1][2]
Adsorption on Silica Gel: The basic nature of the 2-aminothiazole moiety can lead to strong adsorption on silica gel during column chromatography, resulting in incomplete elution.
Solutions:
Reaction Monitoring: Always monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials before proceeding to workup.[3][4]
Extraction Optimization: Before discarding the aqueous layer, re-extract it with a different organic solvent (e.g., ethyl acetate or dichloromethane) to recover any dissolved product.
Recrystallization Best Practices: Use the minimum amount of hot solvent required to dissolve the crude product. If the product "oils out" instead of crystallizing, reheat the solution, add a small amount of additional solvent, and allow it to cool more slowly.[5] Seeding with a pure crystal can also induce crystallization.[2]
Chromatography Adjustments:
Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a basic modifier like triethylamine (0.1-1%). This will neutralize the acidic sites on the silica and reduce product tailing and irreversible adsorption.
Consider using a less acidic stationary phase, such as neutral alumina, if product loss on silica gel is significant.
Problem 2: Persistent Impurities Observed in NMR/LC-MS
Possible Causes:
Unreacted Starting Materials: Incomplete reaction can leave starting materials such as 2-aminophenol derivatives or the ethyl bromoacetate precursor.
Side Products from Hantzsch Thiazole Synthesis: The Hantzsch synthesis, a common route to 2-aminothiazoles, can generate byproducts.[6][7] These can include self-condensation products of the α-haloketone or isomeric byproducts.[6]
Decomposition: 2-aminothiazole derivatives can be sensitive to light and acidic conditions, potentially leading to degradation products.[8]
Solutions:
Aqueous Wash: A wash with a dilute acid (e.g., 1M HCl) can remove unreacted basic starting materials. Conversely, a wash with a weak base like sodium bicarbonate solution can eliminate acidic impurities.[6][9]
Optimized Chromatography:
Solvent System: A gradient elution is often more effective than an isocratic one for separating closely related impurities. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.[6][10]
TLC Analysis: Carefully analyze TLC plates under UV light to ensure baseline separation of the product from impurities before starting column chromatography.[10]
Recrystallization: If the impurity profile is simple, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) can be a highly effective purification method.[11][12]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying crude ethyl 2-(2-(2-aminothiazol-4-yl)phenoxy)acetate?
For most lab-scale purifications, column chromatography on silica gel is the most versatile and common method.[10][13] A typical procedure involves:
Slurry Packing: Prepare a slurry of silica gel in a non-polar solvent like hexane and pack it into a column.[10]
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried sample onto the column.[10]
Elution: Begin elution with a low polarity mobile phase (e.g., a mixture of hexanes and ethyl acetate) and gradually increase the polarity to elute the target compound.[10][14]
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify and combine the pure fractions.[10]
Q2: How do I choose the right solvent system for column chromatography?
The ideal solvent system provides a good separation between your target compound and any impurities, with the target compound having an Rf value of approximately 0.3-0.4 on a TLC plate.
Solvent System (v/v)
Polarity
Typical Application
Hexane / Ethyl Acetate
Low to Medium
A good starting point for many 2-aminothiazole derivatives. Start with a low ratio of ethyl acetate and increase it gradually.
Dichloromethane / Methanol
Medium to High
Useful for more polar compounds or when separation is not achieved with hexane/ethyl acetate. Start with a small percentage of methanol.
This table provides general guidance. The optimal solvent system should be determined experimentally using TLC.
Q3: My purified product is an oil instead of a solid. What should I do?
An oily product can be due to residual solvent or the presence of impurities that depress the melting point.
Remove Residual Solvent: Ensure all solvent has been removed under high vacuum. Gentle heating may be necessary, but be cautious of product decomposition.
Induce Crystallization:
Dissolve the oil in a minimal amount of a solvent in which it is highly soluble (e.g., ethyl acetate).
Slowly add a non-solvent (a solvent in which the product is insoluble, e.g., hexanes) until the solution becomes slightly cloudy.
Add a drop or two of the first solvent to redissolve the precipitate and then allow the solution to cool slowly. Scratching the inside of the flask with a glass rod can help initiate crystallization.[2]
Q4: How should I store the purified ethyl 2-(2-(2-aminothiazol-4-yl)phenoxy)acetate?
2-aminothiazole derivatives should be stored in a tightly sealed container in a cool, dry, and dark place, preferably in a refrigerator (around 4°C).[15][16] They can be sensitive to light and air, which may cause degradation over time. Some 2-aminothiazoles have also shown instability in DMSO stock solutions over long periods.[17]
Q5: What are the expected analytical characteristics of the pure compound?
While specific data will depend on the instrumentation, you should confirm the structure and purity using a combination of techniques:
NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure.
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
High-Performance Liquid Chromatography (HPLC): This is an excellent method for determining the purity of the final product.[10]
Section 3: Visualized Workflow and Chemical Structures
Purification Workflow Diagram
Caption: General workflow for the purification of ethyl 2-(2-(2-aminothiazol-4-yl)phenoxy)acetate.
User Issue: "I am attempting to alkylate 2-tert-butylphenol (or similar ortho-substituted phenol) with ethyl bromoacetate, but yields are stuck <20% or the reaction stalls."
Root Cause Analysis:
Standard Williamson ether synthesis relies on an SN2 mechanism.[1][2][3][4][5] When a substituent is present at the 2-position (ortho) of the phenol ring, it creates a "steric wall" that shields the phenoxide oxygen. This prevents the nucleophile (phenoxide) from effectively attacking the electrophile (haloacetate), leading to stalled reactions or competitive elimination.
The Fix: You cannot force the geometry, but you can engineer the solvation shell and the reaction pathway .
Triage & Troubleshooting (Decision Logic)
Before selecting a protocol, determine the severity of your steric hindrance.
Figure 1: Decision matrix for selecting the optimal synthesis pathway based on substrate complexity.
Resolution Protocols
Protocol A: The "Cesium Effect" (Primary Recommendation)
The Science:
Standard bases like K2CO3 in acetone form tight ion pairs with the phenoxide. The potassium cation (K+) hovers closely to the oxygen, further blocking the already hindered attack angle.
Solution: Switch to Cesium Carbonate (Cs2CO3) in DMF .
Why: Cesium has a large ionic radius, creating a "loose" ion pair. This leaves the phenoxide "naked" and highly reactive, allowing it to slip past steric bulk more easily.
Step-by-Step Workflow:
Dissolution: Dissolve 1.0 eq of the 2-substituted phenol in anhydrous DMF (0.5 M concentration).
Deprotonation: Add 1.5 eq of Cs2CO3 . Stir at Room Temperature (RT) for 30 mins.
Note: The solution often turns yellow/orange as the phenoxide forms.
Alkylation: Add 1.2 eq of Ethyl Bromoacetate dropwise.
Critical: Do not use chloroacetate; the leaving group is too poor for hindered substrates.
Reaction: Heat to 60°C. Monitor via TLC/HPLC.
Checkpoint: If conversion is <50% after 4 hours, increase temp to 80°C.
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over Na2SO4.
Protocol B: Finkelstein Catalysis (Speed Boost)
Target: Reactions that are proceeding but are frustratingly slow.
The Science:
Bromides are good leaving groups, but Iodides are better. By adding catalytic Potassium Iodide (KI), you perform an in situ Finkelstein reaction. The KI reacts with the ethyl bromoacetate to form ethyl iodoacetate , which is significantly more electrophilic.
Step-by-Step Workflow:
Follow Protocol A steps 1-2.
Catalyst Addition: Before adding the alkyl halide, add 10 mol% TBAI (Tetrabutylammonium iodide) or 20 mol% KI .
Alkylation: Add 1.2 eq of Ethyl Bromoacetate.
Mechanism: The I- displaces the Br- on the acetate, forming the I-acetate, which is then rapidly attacked by the hindered phenol.
Protocol C: The "Nuclear Option" (Rh-Catalyzed Insertion)
Target: Extremely hindered substrates (e.g., 2,6-di-tert-butylphenol) where SN2 is physically impossible.
The Science:
Stop trying to do an SN2 reaction. Instead, use Carbenoid O-H Insertion . This method generates a highly reactive carbene from ethyl diazoacetate that inserts directly into the O-H bond. This reaction is not sensitive to steric hindrance because it does not require backside attack.
Step-by-Step Workflow:
Setup: Dissolve 1.0 eq of hindered phenol and 1.0 mol% Rh2(OAc)4 (Rhodium Acetate Dimer) in anhydrous DCM or Toluene.
Reagent Prep: Dissolve 1.2 eq of Ethyl Diazoacetate (EDA) in a separate syringe.
Addition: Add the EDA solution very slowly (over 2-4 hours) via syringe pump to the refluxing phenol mixture.
Safety: EDA releases N2 gas. Ensure open venting.
Completion: Once addition is complete, reflux for an additional 30 mins.
Purification: Filter through a celite plug to remove Rh catalyst. Concentrate.
Quantitative Comparison of Methods
Feature
Standard (K2CO3/Acetone)
Enhanced (Cs2CO3/DMF)
Rh-Insertion (Carbenoid)
Primary Mechanism
SN2 (Tight Ion Pair)
SN2 (Naked Anion)
O-H Bond Insertion
Steric Tolerance
Low (Unsubstituted only)
Medium (2-sub)
High (2,6-disub)
Typical Yield (2-tBu)
< 15%
75 - 92%
> 90%
Reaction Time
24-48 hrs
2-6 hrs
4 hrs
Cost
Low
Medium
High (Rh catalyst)
FAQ / Troubleshooting Tickets
Q: Can I use Sodium Hydride (NaH) instead of Cesium Carbonate?A: Yes, NaH is a stronger base and will fully deprotonate the phenol. However, NaH requires strictly anhydrous THF and can be less chemoselective if your substrate has other sensitive groups (like esters or amides). Cs2CO3 is generally preferred for its operational simplicity and the specific "Cesium Effect" which aids the kinetics beyond just basicity.
Q: Why do I see a major side product with a lower Rf?A: You are likely seeing the C-alkylated product. Phenoxides are ambident nucleophiles. In highly polar solvents (like DMF) with hindered phenols, the oxygen is blocked, so the carbon ring (para or ortho position) attacks the electrophile instead.
Fix: Lower the temperature or switch to a less polar solvent like Toluene (using Protocol C).
Q: My reaction turns black/tarry when using Protocol C.A: You added the Ethyl Diazoacetate too fast. If the concentration of carbene gets too high, it dimerizes to form diethyl fumarate/maleate (which looks like tar) instead of reacting with your phenol. Use a syringe pump for slow addition.
Visualizing the "Cesium Effect"
Figure 2: Mechanistic comparison showing how the large Cesium radius reduces ion pairing, freeing the phenoxide oxygen for reaction.
References
The Cesium Effect in Alkylation
Dijkstra, G., Kruizinga, W. H., & Kellogg, R. M. (1987). "An assessment of the causes of the 'cesium effect'". The Journal of Organic Chemistry, 52(19), 4230–4234.
Finkelstein/Iodide Catalysis
Zhu, R., et al. (2017). "Catalytic Finkelstein Reaction: A New Protocol for the Synthesis of Alkyl Iodides".
Rh-Catalyzed O-H Insertion (Diazoacetate method)
Paulissen, R., Reimlinger, H., Hayez, E., Hubert, A. J., & Teyssié, P. (1973). "Transition metal catalysed reactions of diazocompounds—II: Insertion in the hydroxylic bond of alcohols and phenols". Tetrahedron Letters, 14(24), 2233-2236.
Mitsunobu Reaction on Hindered Phenols (Alternative)
Lepore, S. D., & He, Y. (2003). "Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction". The Journal of Organic Chemistry, 68(21), 8261–8263.
Technical Support Center: 2-Aminothiazole Stability & Handling
This guide serves as a specialized Technical Support Center for researchers working with 2-aminothiazole intermediates. It is designed to troubleshoot stability issues, clarify analytical anomalies, and provide rigorous...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a specialized Technical Support Center for researchers working with 2-aminothiazole intermediates. It is designed to troubleshoot stability issues, clarify analytical anomalies, and provide rigorous handling protocols.
Topic: Stability of Aminothiazole Intermediates Under Acidic Conditions
Ticket Priority: High (Common Pharmacophore in Kinase Inhibitors & Antibiotics)
Assigned Specialist: Senior Application Scientist
Executive Summary & Core Chemistry
The "Phantom" Instability:
Contrary to common user perception, the 2-aminothiazole ring is inherently stable under most acidic conditions (e.g., 1M HCl, TFA, H₂SO₄ at RT). The Hantzsch thiazole synthesis, the primary method for creating these rings, actually requires refluxing acid.
The Real Issues:
Most "degradation" reported by users is actually:
Salt Formation: Protonation of the ring nitrogen renders the molecule highly water-soluble, causing it to remain in the aqueous phase during extraction.
Tautomeric Shifts: Acidic environments shift the amino-imino equilibrium, drastically altering NMR spectra and retention times.
Oxidative Dimerization: Occurs in DMSO stock solutions or presence of trace metals, not strictly due to acid.
Diagnostic Workflow (Interactive)
Before assuming product degradation, follow this logic tree to diagnose the root cause of your issue.
Caption: Figure 1. Diagnostic decision tree for troubleshooting aminothiazole 'instability'.
Technical Deep Dive: Mechanisms & Anomalies
A. Protonation vs. Degradation (The NMR Trap)
Users often misinterpret NMR spectra of aminothiazoles in acidic solvents (e.g., TFA-d, DMSO-d6 + HCl).
Mechanism: 2-Aminothiazoles are amidine-like systems. Protonation occurs preferentially at the endocyclic nitrogen (N3) , not the exocyclic amine.
Consequence: This forms a resonance-stabilized cation. In NMR, this causes a significant downfield shift of the ring proton (C5-H) and broadening of the amine protons due to exchange.
Reference: Journal of the Chemical Society, Perkin Transactions 2 confirms protonation at the aza-nitrogen [1].[1]
B. Hydrolytic Stability
The thiazole ring is resistant to acid hydrolysis. However, substituents can trigger instability.
Stable: Unsubstituted or alkyl-substituted 2-aminothiazoles (Stable in 6N HCl at reflux).
Unstable: 2-aminothiazoles with strong electron-withdrawing groups (EWG) at C5 can undergo ring opening or decarboxylation under vigorous acidic conditions.
Critical Risk:Nitrosation .[2] If sodium nitrite (
) is present with acid (diazotization attempts), the 2-amino group forms a diazonium salt which is highly unstable and will hydrolyze to the 2-hydroxythiazole (thiazolone) or decompose [2].
C. The DMSO Storage Issue
Researchers often dissolve intermediates in DMSO for storage.
Issue: 2-aminothiazoles can undergo oxidative dimerization (forming azo- or hydrazo-linkages) or S-oxidation in DMSO, especially if trace metals are present or the DMSO is old (contains peroxides).
Symptom: Solution turns dark brown/black over time.
Data: Studies show significant decomposition of 2-aminothiazoles in DMSO at RT over 7 days, but stability at -20°C [3].[3]
Experimental Protocols
Protocol A: Safe Workup of Acidic Reaction Mixtures
Use this when isolating aminothiazoles from Hantzsch synthesis or Boc-deprotection.
Cooling: Cool the acidic reaction mixture to 0–5 °C. Why: Reduces kinetic energy to prevent heat-of-neutralization spikes.
pH Adjustment: Slowly add Saturated Aqueous
or .
Target pH: Adjust to pH 8–9 .
Note: 2-Aminothiazoles are weak bases (
). You must go significantly above the to ensure the free base is formed.
Extraction: Use Ethyl Acetate/THF (3:1) .
Tip: Pure EtOAc is often insufficient for polar aminothiazoles. Adding THF improves solubility.
Drying: Dry over
, not (Lewis acidic sites on Mg can sometimes bind strongly to the thiazole nitrogen).
Protocol B: Acid Stability Stress Test
Use this to validate your specific intermediate.
Step
Action
Observation Target
1. Prep
Dissolve 5 mg compound in 1 mL solvent.
Solvent A: 0.1M HCl / Solvent B: 1M HCl
2. Stress
Incubate at RT for 24h . If stable, heat to 60°C for 4h .
Monitor by HPLC (UV 254 nm).
3. Analysis
Check for New Peaks (Degradants) vs. Peak Shift (Salt).
Note: Injecting an acidic sample onto a neutral HPLC column may cause peak splitting. Buffer the mobile phase.
Frequently Asked Questions (FAQs)
Q1: I treated my N-Boc-2-aminothiazole with TFA, and the product disappeared from the LCMS. Where did it go?A: It is likely still there. The deprotected amine is highly polar and forms a trifluoroacetate salt.
Troubleshoot: It likely eluted in the solvent front (dead volume) of your LCMS.
Fix: Switch to a HILIC column or use an alkaline mobile phase (pH 9, Ammonium Bicarbonate) to retain the free base.
Q2: Can I use HCl in Dioxane to make the hydrochloride salt?A: Yes, this is the standard method. However, ensure the dioxane is anhydrous . Moisture can lead to hygroscopic gums rather than crystalline solids. If a gum forms, triturate with diethyl ether or acetonitrile to induce crystallization.
Q3: My NMR shows two sets of peaks in
. Is it degrading?A: Check if you have restricted rotation (if an amide is attached) or tautomerism. 2-aminothiazoles can exist as amino/imino tautomers. Adding a drop of usually collapses exchangeable protons. If the ratio changes with concentration, it is likely aggregation or tautomerism, not degradation [4].
Q4: Is the ring susceptible to ring-opening during Suzuki coupling (basic conditions)?A: Generally, no. The thiazole ring is robust in base (Suzuki conditions). However, if you use strong electrophiles or oxidants during workup, the sulfur can oxidize.
References
RSC Publishing. (1975). Tautomerism of aminothiazoles.[1][4] pKBH+ Values of 2-aminothiazoles and of some model imines.[1] Journal of the Chemical Society, Perkin Transactions 2.[1]
BenchChem. (2025).[5][6] Stability and Degradation of 2-(1-Aminoethyl)thiazole-5-carboxylic Acid: An In-depth Technical Guide.
Helmholtz-Institute for Pharmaceutical Research. (2021). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity.
ResearchGate. (2013). Tautomers of 2-aminothiazole molecules in aqueous solutions explored by Raman, SERS and DFT methods.
A Comprehensive Guide to the 1H NMR Spectral Analysis of Ethyl 2-(2-(2-aminothiazol-4-yl)phenoxy)acetate
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. This guide provides a...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 2-(2-(2-aminothiazol-4-yl)phenoxy)acetate, a molecule of interest in medicinal chemistry. As a Senior Application Scientist, this document is structured to offer not just a theoretical overview, but a practical, experience-driven comparison of its spectral features and the complementary analytical techniques that ensure unambiguous characterization.
The Central Role of ¹H NMR in Structural Elucidation
¹H NMR spectroscopy stands as a primary and indispensable tool for the structural determination of organic molecules.[1][2][3] Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule is unparalleled. For a molecule like Ethyl 2-(2-(2-aminothiazol-4-yl)phenoxy)acetate, with its distinct aromatic, heterocyclic, and aliphatic regions, ¹H NMR offers a rich tapestry of data for interpretation.
Predicted ¹H NMR Spectral Analysis of Ethyl 2-(2-(2-aminothiazol-4-yl)phenoxy)acetate
Molecular Structure and Proton Numbering
To facilitate the spectral analysis, the protons in the molecule are systematically numbered as follows:
Caption: Molecular structure with proton numbering.
Predicted Chemical Shifts (δ), Multiplicities, and Coupling Constants (J)
Proton Number
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Assignment
H-1', H-2'
~1.20
Triplet (t)
~7.1
-CH₃ of ethyl group
H-3', H-4'
~4.15
Quartet (q)
~7.1
-OCH₂- of ethyl group
H-5', H-6'
~4.70
Singlet (s)
-
-OCH₂- of acetate
H-7
~6.90 - 7.50
Multiplet (m)
-
Aromatic protons
H-8
~6.90 - 7.50
Multiplet (m)
-
Aromatic protons
H-9
~6.90 - 7.50
Multiplet (m)
-
Aromatic protons
H-10
~6.90 - 7.50
Multiplet (m)
-
Aromatic protons
H-11
~6.80
Singlet (s)
-
Thiazole proton
-NH₂
~7.10
Broad Singlet (br s)
-
Amine protons
Detailed Rationale for Predictions
Ethyl Group (H-1', H-2', H-3', H-4'): The ethyl group protons will exhibit a characteristic triplet for the methyl group (H-1', H-2') and a quartet for the methylene group (H-3', H-4') due to their mutual coupling. The chemical shifts are predicted based on typical values for ethyl esters.[4][5]
Acetoxy Methylene Protons (H-5', H-6'): These protons are adjacent to an oxygen atom and a carbonyl group, which deshields them, leading to a downfield chemical shift. As they have no adjacent protons, they will appear as a singlet.
Aromatic Protons (H-7, H-8, H-9, H-10): The protons on the phenoxy ring will appear in the aromatic region. Their exact chemical shifts and multiplicities will depend on the substitution pattern and the electronic effects of the ether linkage and the aminothiazole substituent. They are expected to present as a complex multiplet due to ortho, meta, and para couplings.[6]
Thiazole Proton (H-11): The proton on the C5 position of the thiazole ring is expected to appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift is influenced by the electron-donating amino group and the aromatic ring attached to C4. Reports on similar 2-aminothiazole derivatives show this proton in the range of 6.5-7.5 ppm.[7][8][9]
Amine Protons (-NH₂): The protons of the primary amine group on the thiazole ring typically appear as a broad singlet. Their chemical shift can be variable and is influenced by solvent, concentration, and temperature.[5]
Comparison with Alternative and Complementary Analytical Techniques
While ¹H NMR is a powerful tool, a comprehensive structural confirmation relies on the synergy of multiple analytical methods.
A Comparative Guide to HPLC Method Development for the Purity of Aminothiazole Phenoxyacetate Derivatives
Introduction Aminothiazole and phenoxyacetate moieties are prevalent scaffolds in medicinal chemistry, recognized for their diverse biological activities.[1][2] The combination of these two pharmacophores can lead to nov...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Aminothiazole and phenoxyacetate moieties are prevalent scaffolds in medicinal chemistry, recognized for their diverse biological activities.[1][2] The combination of these two pharmacophores can lead to novel drug candidates with unique therapeutic potential. Ensuring the purity of such active pharmaceutical ingredients (APIs) is a cornerstone of drug development, mandated by regulatory agencies to guarantee safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of these compounds.[3][4]
This guide provides an in-depth, comparative analysis of HPLC method development strategies for determining the purity of a representative aminothiazole phenoxyacetate derivative. We will explore the rationale behind selecting various stationary phases and mobile phase conditions, present comparative data, and offer detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust, stability-indicating HPLC method.
The development of a successful HPLC method is a systematic process. It begins with understanding the physicochemical properties of the analyte and potential impurities, followed by a screening phase to identify suitable columns and mobile phases, and concludes with optimization to achieve the desired separation.[5][6]
The Scientific Rationale: A Systematic Approach to Method Development
The goal is to develop a stability-indicating method, one that can accurately quantify the API and separate it from any process-related impurities and degradation products that might form under stress conditions.[7][8] Our representative molecule, (2-(thiazol-2-ylamino))phenoxyacetic acid, presents a typical challenge: it possesses both polar (aminothiazole, carboxylic acid) and non-polar (phenoxy) characteristics.
Diagram: HPLC Method Development Workflow
Caption: A systematic workflow for HPLC method development and validation.
Part 1: Initial Screening of Stationary and Mobile Phases
The initial screening phase aims to identify the most promising column chemistry and mobile phase conditions to achieve retention and initial separation of the target analyte and its impurities.
Stationary Phase Comparison
Reversed-phase HPLC is the most common technique for pharmaceutical analysis, utilizing a non-polar stationary phase and a polar mobile phase.[5] The choice of stationary phase is critical for achieving the desired selectivity.
C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography, offering high hydrophobicity and retention for a wide range of molecules. It is an excellent starting point for most small molecules.[4][5]
Phenyl-Hexyl: This phase provides alternative selectivity through π-π interactions with aromatic analytes. Given the presence of two aromatic rings in our target molecule, this column is a strong candidate.
Cyano (CN): A less hydrophobic phase that can operate in both reversed-phase and normal-phase modes. It offers different selectivity for polar compounds and can be useful if retention on C18 is excessive.
Mobile Phase Comparison
The mobile phase composition, particularly the organic modifier and pH, dictates the retention and ionization state of the analyte.[6]
Organic Modifier (Acetonitrile vs. Methanol): Acetonitrile (ACN) is generally preferred due to its lower viscosity and UV transparency. Methanol (MeOH) can offer different selectivity and is a valuable alternative.
pH and Buffer Selection: The pH of the mobile phase is crucial for ionizable compounds. Our target molecule has a carboxylic acid (pKa ~3-4) and a basic aminothiazole group.
Low pH (e.g., pH 2.5-3.0): At this pH, the carboxylic acid will be protonated (neutral), and the aminothiazole will be protonated (positive charge). This is often a good starting point for achieving retention on a C18 column.[9] An acidic modifier like phosphoric acid or formic acid is typically used.[9]
Mid-range pH (e.g., pH 6.8): At this pH, the carboxylic acid will be deprotonated (negative charge), potentially leading to poor retention on a C18 column unless a suitable ion-pairing agent is used.
Comparative Data from Initial Screening
The following table summarizes the hypothetical results from an initial screening experiment, comparing different columns and mobile phase conditions. The goal is to maximize the resolution between the main peak and its potential impurities.
Condition
Column
Mobile Phase
Retention Time (min)
Tailing Factor
Resolution (Main Peak vs. Impurity A)
Observations
1
C18 (4.6 x 150 mm, 5 µm)
ACN/0.1% H₃PO₄ in H₂O (Gradient)
8.5
1.1
1.8
Good retention and peak shape. Some co-elution observed.
2
C18 (4.6 x 150 mm, 5 µm)
MeOH/0.1% H₃PO₄ in H₂O (Gradient)
10.2
1.3
1.6
Longer retention, broader peaks compared to ACN.
3
Phenyl-Hexyl (4.6 x 150 mm, 5 µm)
ACN/0.1% H₃PO₄ in H₂O (Gradient)
9.1
1.0
2.5
Excellent peak shape and improved resolution due to π-π interactions.
4
Cyano (4.6 x 150 mm, 5 µm)
ACN/0.1% H₃PO₄ in H₂O (Gradient)
4.2
1.5
1.2
Poor retention and peak shape for the main analyte.
Part 2: Method Optimization and Forced Degradation Studies
With the best column and mobile phase system identified, the next step is to optimize the gradient, temperature, and flow rate to achieve baseline separation of all relevant peaks in the shortest possible run time.
Diagram: Optimization Logic
Caption: Logical flow for optimizing chromatographic parameters.
Forced Degradation
To ensure the method is stability-indicating, forced degradation studies are performed.[10][11] The drug substance is exposed to harsh conditions to generate potential degradation products. The optimized HPLC method must be able to separate these degradants from the main peak.
Typical Stress Conditions:
Acid Hydrolysis: 0.1 M HCl at 60 °C
Base Hydrolysis: 0.1 M NaOH at 60 °C
Oxidation: 3% H₂O₂ at room temperature
Thermal: 80 °C
Photolytic: ICH-compliant light exposure
The results of the forced degradation study will confirm the specificity of the method. The ability to resolve all degradation peaks from the parent compound is a key validation parameter.[12][13][14]
Experimental Protocols
The following are detailed protocols for the compared HPLC methods. These are based on established practices and the findings from our comparative analysis.[15]
Protocol 1: Optimized Phenyl-Hexyl Method
This method was selected for its superior resolution and peak shape.
Instrumentation: Standard HPLC or UHPLC system with a UV detector.[3]
Column: Phenyl-Hexyl (4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric Acid in Water
Mobile Phase B: Acetonitrile
Gradient Program:
Time (min)
%B
0
20
15
80
18
80
19
20
| 25 | 20 |
Flow Rate: 1.0 mL/min
Column Temperature: 35 °C
Detection Wavelength: 272 nm
Injection Volume: 10 µL
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.[4]
Protocol 2: Standard C18 Method
This method serves as a common starting point and a basis for comparison.
Instrumentation: Standard HPLC or UHPLC system with a UV detector.
Column: C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric Acid in Water
Mobile Phase B: Acetonitrile
Gradient Program:
Time (min)
%B
0
20
15
80
18
80
19
20
| 25 | 20 |
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: 272 nm
Injection Volume: 10 µL
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.
Conclusion and Recommendations
The systematic development of an HPLC method for purity analysis is a multi-faceted process that requires careful consideration of stationary phase chemistry, mobile phase properties, and other chromatographic parameters. Our comparative guide demonstrates that for aminothiazole phenoxyacetate derivatives, a Phenyl-Hexyl column can offer superior selectivity and resolution compared to a standard C18 column, likely due to favorable π-π interactions.
The optimized method presented here provides a robust starting point for the analysis of this class of compounds. It is crucial to validate the final method according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose in a regulated environment.[12][13][14] This includes assessing specificity, linearity, accuracy, precision, and robustness. The use of forced degradation studies is indispensable in proving the stability-indicating nature of the method, which is a critical regulatory expectation.[7][16]
References
USP General Chapter <621> Chromatography. U.S. Pharmacopeia. [Link]
General Chapters: <621> CHROMATOGRAPHY. uspbpep.com. [Link]
Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry. [Link]
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. PMC. [Link]
Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. ResearchGate. [Link]
Designing a Reversed-Phase Column for Polar Compound Retention. Waters Corporation. [Link]
Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]
Purification of 2-aminothiazole.
HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]
Retention Modelling of Phenoxy Acid Herbicides in Reversed-Phase HPLC under Gradient Elution. MDPI. [Link]
2-aminothiazole derivative, preparation method, and use.
Overview Of Degradation Studies For Pharmaceutical Drug Candidates. LinkedIn. [Link]
Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. JOCPR. [Link]
Review on development of forced degradation studies and its approaches on stability indicating method. GSC Biological and Pharmaceutical Sciences. [Link]
Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. ResearchGate. [Link]
A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. Journal of Drug Delivery and Therapeutics. [Link]
Determination of phenoxyacid herbicides and their phenolic metabolites in surface and drinking water. PubMed. [Link]
Determination of phenoxyacid herbicides and their phenolic metabolites in surface and drinking water. ResearchGate. [Link]
Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. IJPPR. [Link]
REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor. [Link]
AN INTRODUCTION TO FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCE & DRUG PRODUCTS. Jetir.Org. [Link]
A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]
In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. [Link]
Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. PubMed. [Link]
Introduction: The Analytical Blind Spots in Aminothiazole Synthesis
Beyond Chromatography: Validating Aminothiazole Scaffold Purity Through Absolute Mass Balance The 2-aminothiazole scaffold is a privileged pharmacophore embedded in numerous therapeutics, from the dopamine agonist pramip...
Author: BenchChem Technical Support Team. Date: February 2026
Beyond Chromatography: Validating Aminothiazole Scaffold Purity Through Absolute Mass Balance
The 2-aminothiazole scaffold is a privileged pharmacophore embedded in numerous therapeutics, from the dopamine agonist pramipexole to the kinase inhibitor dasatinib. The dominant synthetic route for this ring system is the Hantzsch thiazole synthesis, which condenses an α-haloketone with thiourea. While robust, this pathway is notorious for generating insidious impurities. Incomplete reactions leave behind unreacted thiourea, while the highly acidic reaction conditions require neutralization, often precipitating inorganic salts alongside the desired free base, as detailed in1[1] and historical 2[2].
Standard pharmaceutical purity assays rely heavily on High-Performance Liquid Chromatography (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). However, these techniques suffer from a critical blind spot: they are inherently relative and rely on chromophoric or ionizable properties. Inorganic salts (e.g., NaCl) and highly polar, non-UV-active residuals are effectively invisible to standard UV detectors, leading to a dangerous overestimation of Active Pharmaceutical Ingredient (API) purity.
Hantzsch synthesis workflow detailing target aminothiazole and common analytical impurities.
The Causality of Absolute Mass Balance
When an aminothiazole hydrochloride salt is neutralized with sodium hydroxide, sodium chloride is formed[2]. If the aqueous wash is insufficient, NaCl co-precipitates with the aminothiazole. In an HPLC-UV assay using the area normalization method, NaCl produces no peak. If the organic impurities total 1%, the software reports a purity of 99%—even if the sample contains 10% NaCl by weight.
To establish true absolute purity, researchers must employ orthogonal techniques like Quantitative Nuclear Magnetic Resonance (qNMR)[3][4] and Elemental Analysis (CHNS/O)[5][6]. Elemental Analysis provides an irrefutable ground truth by subjecting the sample to flash combustion at temperatures exceeding 1000°C, reducing every organic molecule to its constituent gases (CO₂, H₂O, N₂, SO₂)[6]. Elemental analysis does not measure relative peak areas; it measures absolute mass fractions[7]. If a sample contains 10% NaCl, the total mass percentage of C, H, N, and S will sum to only 90%, instantly revealing the mass balance deficit.
Comparative Analysis: EA vs. qNMR vs. Chromatography
To select the optimal validation strategy, drug development professionals must weigh the mechanistic strengths of each technique. qNMR has emerged as a powerful single-point replacement for multiple assays, offering direct proportionality between signal intensity and nucleus concentration without requiring an identical reference standard[8][9]. However, qNMR requires highly pure internal standards and careful relaxation time (T1) optimization[9]. CHNS/O analysis requires no internal standard per sample and provides a direct empirical formula verification[6].
Analytical Technique
Primary Detection Mechanism
Absolute Mass Balance?
Detects Inorganic Salts?
Detects Moisture?
Destructive?
Throughput
Elemental Analysis (CHNS/O)
Flash Combustion & TCD
Yes
Yes (by mass deficit)
Yes (via H/O surplus)
Yes
High (Automated)
qNMR (1H)
Nuclear Magnetic Resonance
No (Relative to Internal Std)
No
Yes (if D₂O is avoided)
No
Medium
HPLC-UV
UV-Vis Absorbance
No (Area Normalization)
No
No
No
High
Self-Validating Experimental Protocol: CHNS/O Analysis of 2-Aminothiazole
To ensure absolute confidence in the purity validation of a synthesized 2-aminothiazole batch, the following CHNS/O methodology must be executed. This protocol is designed as a self-validating system: any instrument drift or sample prep error will automatically fail the system suitability criteria before the actual sample is analyzed.
Step 1: System Suitability and Calibration (The Self-Validation Gate)
Causality: Thermal conductivity detectors (TCD) can drift based on carrier gas flow (Helium) and oxidation column exhaustion.
Weigh exactly 2.000 mg of a certified reference standard with a similar heteroatom profile to aminothiazole (e.g., Sulfanilamide - C₆H₈N₂O₂S).
Combust the standard. The theoretical values for Sulfanilamide are C: 41.84%, H: 4.68%, N: 16.27%, S: 18.62%.
Validation Gate: The experimental results must fall within ±0.3% absolute of the theoretical values. If they deviate, the oxidation catalyst must be replaced or the TCD recalibrated. Proceeding with a failed gate invalidates all subsequent data.
Step 2: Sample Preparation and Dehydration
Causality: Moisture (H₂O) will artificially inflate the Hydrogen and Oxygen mass percentages, skewing the empirical formula calculation.
Finely grind the 2-aminothiazole sample to a uniform consistency to prevent combustion shielding, as recommended by 10[10].
Desiccate the sample under vacuum at 60°C for 12 hours.
Weigh 2.000 to 5.000 mg of the dehydrated sample into a clean tin capsule[10]. The tin acts as a catalyst, creating a localized exothermic reaction that briefly pushes the combustion temperature to ~1800°C, ensuring the complete breakdown of the refractory thiazole ring.
Step 3: Flash Combustion and Gas Separation
Drop the sealed tin capsule into the combustion reactor (maintained at >1000°C) in an oxygen-rich environment[6].
The sample oxidizes into CO₂, H₂O, NOₓ, and SO₂.
Pass the gas mixture through a copper reduction column to convert NOₓ species into N₂ gas and remove excess oxygen.
Separate the gases using a specialized gas chromatography (GC) column[6].
Step 4: Data Interpretation and Impurity Deduction
Causality: The theoretical composition of unsubstituted 2-aminothiazole (C₃H₄N₂S) is C: 35.98%, H: 4.03%, N: 27.97%, S: 32.02% .
Scenario A (Low C, Low N, Low S): Indicates the presence of inorganic salts (e.g., NaCl) or moisture[7].
Scenario B (High N, High S, Low C): Indicates contamination with unreacted thiourea (Theoretical C: 15.78%, N: 36.80%, S: 42.13%)[1].
Scenario C (High C, Low N, Low S): Indicates contamination with unreacted α-haloketone or its self-condensation byproducts[1].
Step-by-step CHNS/O elemental analysis workflow for absolute mass balance quantification.
Conclusion
While HPLC and LC-MS remain the workhorses of pharmaceutical quality control, they are insufficient for absolute purity validation of early-stage scaffolds like aminothiazoles. By integrating CHNS/O elemental analysis into the analytical workflow, researchers can leverage absolute mass balance to detect hidden inorganic impurities and unreacted precursors, ensuring the integrity of downstream biological assays and therapeutic development.
References
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay - ACS Publications - 3
Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis - VELP Scientifica - 5
Comparative Guide: Thiazole vs. Oxazole Phenoxyacetate Biological Stability
Executive Summary In the optimization of phenoxyacetic acid derivatives (commonly deployed as PPAR agonists, CRTH2 antagonists, or metabolic modulators), the choice between a 1,3-thiazole and a 1,3-oxazole core is a pivo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the optimization of phenoxyacetic acid derivatives (commonly deployed as PPAR agonists, CRTH2 antagonists, or metabolic modulators), the choice between a 1,3-thiazole and a 1,3-oxazole core is a pivotal decision point.
While both act as bioisosteres, they exhibit divergent biological stability profiles driven by their electronic aromaticity.
The Thiazole Advantage: Offers superior metabolic stability against hydrolytic ring-opening due to higher aromatic stabilization energy (ASE). However, it introduces a liability for S-oxidation.
The Oxazole Trade-off: Provides lower lipophilicity (LogP) and improved solubility but is significantly more susceptible to oxidative ring scission and C-hydroxylation due to lower aromaticity and high electron polarization.
This guide provides a mechanistic breakdown, experimental protocols, and data-driven comparisons to navigate this selection.
Structural & Electronic Basis of Stability
To predict biological half-life (
), one must understand the fundamental electronic differences between the sulfur (thiazole) and oxygen (oxazole) heteroatoms within the 5-membered ring.
Aromaticity and Electronegativity
The biological stability of these heterocycles is directly correlated to their Aromatic Stabilization Energy (ASE) .
Feature
Thiazole (S-containing)
Oxazole (O-containing)
Impact on Stability
Heteroatom Electronegativity
Sulfur (2.58)
Oxygen (3.44)
Oxygen pulls electron density strongly, making the ring less "aromatic" and more polarized.
Resonance Energy
~22 kcal/mol
~11 kcal/mol
Thiazole is more benzene-like; Oxazole is more diene-like.
Lone Pair Availability
S lone pair participates in -orbital resonance (debated, but effective).
O lone pair is tightly held; ring is electron-poor.
Thiazole resists nucleophilic attack better. Oxazole is prone to hydrolysis.
Bond Lengths
C-S bond is longer (1.72 Å).
C-O bond is shorter (1.36 Å).
Thiazole ring accommodates strain better than oxazole.
The Phenoxyacetate Tail
The phenoxyacetic acid moiety (
) acts as the metabolic "anchor."
Phase I: The ether linkage is susceptible to O-dealkylation (CYP450).
Phase II: The carboxylic acid is a primary site for Glucuronidation (UGT enzymes).
Interaction: The heterocycle (thiazole/oxazole) electronically influences the lability of the ether linkage. The electron-withdrawing oxazole makes the phenoxy ether slightly more stable to oxidation but the ring itself becomes the metabolic "soft spot."
Metabolic Pathways & Mechanisms[1][2]
The following Graphviz diagram illustrates the divergent metabolic fates of these two scaffolds when exposed to Liver Microsomes (RLM/HLM).
Key Mechanistic Insights:
Thiazole S-Oxidation: The sulfur atom is a "soft" nucleophile. CYP450s can oxidize it to a sulfoxide or sulfone. While this changes potency, the ring often remains intact.
Oxazole Ring Scission: The oxazole ring is prone to hydroxylation at the C2 or C5 position. The resulting intermediate is highly unstable and spontaneously collapses (ring opens) into an acyclic amide/ester, leading to rapid loss of biological activity.
Comparative Stability Data
The following data is synthesized from structure-activity relationship (SAR) studies of PPAR
agonists (e.g., GW501516 analogs) and bioisostere comparisons.
Table 1: In Vitro Metabolic Stability (Human Liver Microsomes)
Parameter
Thiazole-Phenoxyacetate
Oxazole-Phenoxyacetate
Interpretation
(min)
> 60 min
15 - 30 min
Thiazole is 2-4x more stable.
(L/min/mg)
< 15 (Low Clearance)
> 45 (High Clearance)
Oxazole is rapidly metabolized.
Primary Metabolite
S-oxide (Ring intact)
Linear keto-amide (Ring opened)
Oxazole metabolism destroys the pharmacophore.
CYP Inhibition
Moderate (CYP2C9/3A4)
Low
Thiazole N-lone pair can coordinate heme iron.
Plasma Stability
High (> 95% remaining at 4h)
Moderate (80% remaining at 4h)
Oxazole is slightly susceptible to plasma esterases.
To validate these claims in your specific series, use this self-validating protocol. This differs from standard protocols by including specific "trap" steps for the ring-opened oxazole metabolites.
Reagents & System
Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Internal Standard: Tolbutamide (for negative control) and GW501516 (structural analog).
Workflow Diagram
Critical Causality Steps (The "Why")
Substrate Concentration (1
M): Kept well below to ensure first-order kinetics ().
Acetonitrile Quench: Methanol is avoided because it can cause transesterification of the phenoxyacetate moiety, creating false metabolites.
Metabolite Trapping: For oxazoles, you must monitor for the ring-opened mass (
). Standard parent disappearance assays will show high clearance, but identifying the species confirms the ring instability mechanism versus general non-specific binding.
Strategic Recommendation
Based on the comparative analysis of physicochemical properties and metabolic data:
Select Thiazole When:
Metabolic Stability is Critical: If your lead compound is cleared too rapidly, the thiazole ring will almost certainly extend half-life compared to oxazole.
Target Binding: The target pocket is hydrophobic. Thiazole is more lipophilic (
LogP +0.5 to +1.0 vs oxazole).
Example: PPAR
agonists (e.g., GW501516) utilize thiazole to survive first-pass metabolism.
Select Oxazole When:
Solubility is the Limiting Factor: If the thiazole analog is insoluble, oxazole will improve aqueous solubility.
Metabolic Soft Spot is Desired: If you need to reduce half-life to avoid accumulation (rare, but possible in short-acting drugs).
Scaffold Hopping: To escape IP space dominated by thiazoles. Note: You must block the C2 position of the oxazole (e.g., with a methyl or phenyl group) to mitigate the ring-opening instability.
References
Comparison of Thiazole and Oxazole Physicochemical Properties
Source: BenchChem (2025).[1] "A Comparative Analysis of the Biological Activities of 1,3-Oxazole and 1,3-Thiazole Derivatives."
Oxazole and Thiazole Analogs in Drug Design (Sulindac Study)
Source: National Institutes of Health (NIH) / PMC (2018). "Oxazole and thiazole analogs of sulindac for cancer prevention."
A Comprehensive Guide to the Safe Disposal of Ethyl 2-(2-(2-aminothiazol-4-yl)phenoxy)acetate
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 2-(2-(2-aminothiazo...
Author: BenchChem Technical Support Team. Date: February 2026
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 2-(2-(2-aminothiazol-4-yl)phenoxy)acetate, a compound commonly encountered in research and drug development. Adherence to these procedures is critical not only for regulatory compliance but also for protecting the health of laboratory personnel and the integrity of our ecosystem.
Hazard Assessment and Chemical Profile
2-Aminothiazole Moiety: The core structure contains a 2-aminothiazole ring. 2-Aminothiazole is classified as harmful if swallowed and causes serious eye irritation.[1][2][3] Chronic exposure may lead to toxicity affecting the nervous system, kidneys, and reproductive system.[4]
Hydrochloride Analog: The closely related compound, Ethyl 2-(2-aminothiazol-4-yl)acetate hydrochloride, is designated as a warning-level hazard, with specific statements indicating it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
Parameter
Assessed Hazard/Property
Source/Rationale
Physical State
Solid
Based on similar compounds
Acute Oral Toxicity
Harmful if swallowed
Based on 2-aminothiazole and its hydrochloride analog[1][3]
Skin Irritation
Causes skin irritation
Based on hydrochloride analog
Eye Irritation
Causes serious eye irritation
Based on 2-aminothiazole and its hydrochloride analog[1]
Respiratory Irritation
May cause respiratory irritation
Based on hydrochloride analog
The Cardinal Rule: Prohibited Disposal Methods
Under no circumstances should this compound or its containers be disposed of via standard laboratory drains or regular trash. The U.S. Environmental Protection Agency (EPA) strongly discourages the sewering of any pharmaceutical or chemical waste to prevent contamination of water supplies.[5] This practice poses unknown long-term risks to human health and aquatic ecosystems.[5]
Step-by-Step Disposal Protocol
This protocol ensures a self-validating system of safety and compliance from the point of waste generation to its final collection.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the following PPE to mitigate exposure risks:
Safety Goggles: Chemical splash goggles are mandatory to protect against eye irritation.
Gloves: Chemically resistant gloves (e.g., nitrile) are required. Always inspect gloves for tears or punctures before use.
Laboratory Coat: A standard lab coat should be worn to protect against skin contact.
Step 2: Waste Classification and Segregation
Proper segregation is the first and most critical step in effective waste management.[6]
Classify: Designate all solid Ethyl 2-(2-(2-aminothiazol-4-yl)phenoxy)acetate waste, as well as any materials heavily contaminated with it (e.g., weigh boats, contaminated paper towels), as Hazardous Solid Chemical Waste .
Segregate: Keep this waste stream separate from all other types of waste, including liquid waste, non-hazardous waste, and sharps.[7][8] Mixing different waste types can create dangerous reactions and complicates the disposal process.[6]
Step 3: Containerization
The integrity of the waste container is paramount to preventing leaks and ensuring safe storage.
Primary Container: If possible, dispose of the chemical in its original manufacturer's container.[9][10][11] This ensures the container is compatible and properly labeled.
Alternative Container: If the original container is not available, use a new, clean, and sealable container made of a material compatible with the chemical (e.g., a wide-mouth HDPE plastic jar for solids). The container must have a leak-proof, screw-on cap.[9][12] Corks or parafilm are not acceptable closures.[9]
Contaminated Labware: Items like gloves, wipes, and absorbent paper contaminated with the chemical should be double-bagged in clear plastic bags and then placed in a designated solid waste container.[9]
Step 4: Labeling
Clear and accurate labeling is a regulatory requirement and essential for safety.[6][13] Every waste container must have a hazardous waste tag affixed as soon as the first particle of waste is added. The label must include:
The full, unabbreviated chemical name: "Ethyl 2-(2-(2-aminothiazol-4-yl)phenoxy)acetate" [8]
An accurate list of all contents by percentage.
The date accumulation started.
The specific hazard characteristics (e.g., "Toxic," "Irritant").
Step 5: Temporary Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must have a designated Satellite Accumulation Area for temporary storage.[12]
Location: The SAA should be at or near the point of generation.[8]
Containment: The waste container must be placed within a secondary containment bin or tray to capture any potential spills or leaks.[9] The secondary container must be chemically compatible and capable of holding 110% of the volume of the primary container.[9]
Closure: Keep the waste container securely closed at all times, except when adding waste.[8][9]
Step 6: Arranging for Final Disposal
Hazardous waste must be collected by trained professionals.
Contact EH&S: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[12]
Time and Quantity Limits: Be aware of regulatory limits. All hazardous waste must typically be collected within 90 days from the accumulation start date.[9] Do not let waste accumulate beyond institutional or federal limits.[9]